molecular formula C11H8ClNO B12443760 1-(1-Chloroisoquinolin-4-YL)ethanone

1-(1-Chloroisoquinolin-4-YL)ethanone

Cat. No.: B12443760
M. Wt: 205.64 g/mol
InChI Key: PAVKNQTUFRNTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chloroisoquinolin-4-YL)ethanone is a small molecule isoquinoline derivative with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol . This chemical compound features a chloro-substituted isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. The presence of both the chloroisoquinoline group and the ethanone functionality makes it a valuable synthetic intermediate for the development of potential pharmaceutical agents, particularly in the synthesis of more complex molecules targeting central nervous system disorders, cardiovascular conditions, and anti-infective applications . As a key building block in organic synthesis, researchers utilize this compound for scaffold diversification, structure-activity relationship (SAR) studies, and the preparation of compound libraries for high-throughput screening. The chloro group provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the ketone moiety can undergo various transformations including reduction, nucleophilic addition, and condensation reactions. This compound is offered For Research Use Only and is strictly intended for laboratory research purposes in chemical and pharmaceutical development. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this material.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(1-chloroisoquinolin-4-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)10-6-13-11(12)9-5-3-2-4-8(9)10/h2-6H,1H3

InChI Key

PAVKNQTUFRNTMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C2=CC=CC=C21)Cl

Origin of Product

United States
Foundational & Exploratory

Synthesis of 1-(1-Chloroisoquinolin-4-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic route for 1-(1-chloroisoquinolin-4-yl)ethanone, a molecule of interest for researchers, scientists, and drug development professionals. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring both technical accuracy and practical applicability.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities, including antitumor, antiviral, and antimalarial properties.[1] The introduction of a chloro-substituent at the 1-position and an acetyl group at the 4-position of the isoquinoline ring system can critically influence the molecule's steric and electronic properties, potentially modulating its biological activity and making it a valuable building block in medicinal chemistry.[2][3] This guide details a multi-step synthesis to access this target molecule, commencing from readily available starting materials.

Proposed Synthetic Pathway

A direct Friedel-Crafts acylation of 1-chloroisoquinoline to introduce an acetyl group at the 4-position is challenging due to the electronic nature of the heterocyclic ring and potential side reactions.[4][5][6] Therefore, a more strategic, multi-step approach is proposed. This pathway involves the initial synthesis of the 1-chloroisoquinoline core, followed by the introduction of a formyl group at the 4-position, which is then converted to the desired acetyl group.

Synthetic_Pathway Start Isoquinoline Inter1 1-Chloroisoquinoline Start->Inter1 Chlorination Inter2 1-Chloroisoquinoline-4-carbaldehyde Inter1->Inter2 Vilsmeier-Haack Formylation Inter3 1-(1-Chloroisoquinolin-4-yl)ethanol Inter2->Inter3 Grignard Reaction End 1-(1-Chloroisoquinolin-4-YL)ethanone Inter3->End Oxidation

Caption: Proposed four-step synthesis of 1-(1-Chloroisoquinolin-4-YL)ethanone.

Part 1: Synthesis of 1-Chloroisoquinoline

The initial step focuses on the preparation of the key intermediate, 1-chloroisoquinoline. This is a well-established transformation that can be achieved from isoquinoline via an N-oxidation followed by chlorination.

Step 1.1: N-Oxidation of Isoquinoline

The nitrogen atom in the isoquinoline ring is first oxidized to form isoquinoline-N-oxide. This is a crucial activation step that facilitates the subsequent chlorination at the 1-position.

Experimental Protocol:

  • In a round-bottom flask, dissolve isoquinoline in a suitable solvent such as glacial acetic acid.

  • Add hydrogen peroxide (30% solution) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoquinoline-N-oxide.

Step 1.2: Chlorination of Isoquinoline-N-oxide

The isoquinoline-N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 1-chloroisoquinoline.[7]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place isoquinoline-N-oxide.[7]

  • Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) dropwise to the flask, controlling the initial exothermic reaction by cooling in an ice bath.[7]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours until the reaction is complete (monitored by TLC).[7]

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 1-chloroisoquinoline.[7]

Part 2: Formylation of 1-Chloroisoquinoline

With the 1-chloroisoquinoline in hand, the next crucial step is the introduction of a functional group at the 4-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich 4-position of the isoquinoline ring.

Vilsmeier_Haack_Workflow cluster_0 Reagent Preparation (in situ) cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Chloroisoquinoline 1-Chloroisoquinoline Chloroisoquinoline->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product 1-Chloroisoquinoline-4-carbaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-chloroisoquinoline.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.[8]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

  • Dissolve 1-chloroisoquinoline in a minimal amount of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-chloroisoquinoline-4-carbaldehyde.

Part 3: Synthesis of 1-(1-Chloroisoquinolin-4-YL)ethanone

The final two steps involve the conversion of the formyl group at the 4-position into the target acetyl group. This is achieved via a Grignard reaction followed by oxidation.

Step 3.1: Grignard Reaction with Methylmagnesium Bromide

The aldehyde functional group of 1-chloroisoquinoline-4-carbaldehyde is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding secondary alcohol, 1-(1-chloroisoquinolin-4-yl)ethanol.[11][12]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-chloroisoquinoline-4-carbaldehyde in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-(1-chloroisoquinolin-4-yl)ethanol can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 3.2: Oxidation of the Secondary Alcohol

The final step is the oxidation of the secondary alcohol, 1-(1-chloroisoquinolin-4-yl)ethanol, to the desired ketone, 1-(1-chloroisoquinolin-4-yl)ethanone. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.[13][14]

Experimental Protocol (using Pyridinium Chlorochromate - PCC):

  • In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

  • To this suspension, add a solution of 1-(1-chloroisoquinolin-4-yl)ethanol in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the final product, 1-(1-chloroisoquinolin-4-yl)ethanone.

Data Summary

The following table summarizes the key transformations and expected outcomes of the proposed synthetic route.

StepReactionStarting MaterialProductKey ReagentsExpected Yield Range
1ChlorinationIsoquinoline1-Chloroisoquinolinem-CPBA, POCl₃70-85%
2Vilsmeier-Haack1-Chloroisoquinoline1-Chloroisoquinoline-4-carbaldehydePOCl₃, DMF50-70%
3Grignard Reaction1-Chloroisoquinoline-4-carbaldehyde1-(1-Chloroisoquinolin-4-yl)ethanolCH₃MgBr, THF80-95%
4Oxidation1-(1-Chloroisoquinolin-4-yl)ethanol1-(1-Chloroisoquinolin-4-YL)ethanonePCC, DCM75-90%

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the isoquinoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde and ketone.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the products.

  • Melting Point (for solid compounds): As an indicator of purity.

Alternative Synthetic Considerations

While the proposed route is logical and based on well-established reactions, other synthetic strategies could be considered, though they may present more significant challenges.

  • Friedel-Crafts Acylation: Direct acylation of 1-chloroisoquinoline with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride could theoretically introduce the acetyl group.[4][5][6] However, this reaction is often difficult to control on deactivated heterocyclic systems and may lead to a mixture of isomers or no reaction at all.[5]

  • Metal-Catalyzed Cross-Coupling: If a suitable 4-halo-1-chloroisoquinoline were available, a palladium-catalyzed cross-coupling reaction with an acetyl-containing organometallic reagent could be a viable option.[15][16][17][18]

Conclusion

This technical guide outlines a rational and experimentally feasible multi-step synthesis for 1-(1-chloroisoquinolin-4-yl)ethanone. The proposed pathway leverages a series of reliable and well-documented organic transformations, providing a clear roadmap for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis and characterization of this molecule will provide a valuable building block for the development of novel isoquinoline-based compounds with potential therapeutic applications.

References

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1-(1-Chloroisoquinolin-4-YL)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(1-Chloroisoquinolin-4-YL)ethanone

Abstract

This technical guide provides a comprehensive scientific overview of 1-(1-Chloroisoquinolin-4-yl)ethanone, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and organic synthesis. As a functionalized isoquinoline, this compound serves as a versatile scaffold and a key intermediate for the synthesis of more complex molecular architectures, particularly in the context of drug discovery. This document details its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and its anticipated chemical reactivity. The protocols and data herein are synthesized from established chemical principles and comparative analysis of structurally related compounds, offering a robust resource for laboratory professionals.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: 1-(1-Chloroisoquinolin-4-yl)ethan-1-one

  • Common Synonyms: 4-Acetyl-1-chloroisoquinoline

  • CAS Number: 1434800-33-9

  • Molecular Formula: C₁₁H₈ClNO

  • Molecular Weight: 205.64 g/mol

Chemical Structure: Chemical structure of 1-(1-Chloroisoquinolin-4-yl)ethanone (Image generated for illustrative purposes)

Physicochemical Properties

Direct experimental data for this specific compound is limited. The following properties are predicted based on its structure and data from analogous compounds such as 1-chloroisoquinoline and various acetophenones.[1]

PropertyPredicted Value / DescriptionNotes
Appearance Off-white to light yellow solidBased on similar chlorinated aza-aromatic compounds.[2]
Melting Point 85 - 95 °CEstimated based on related structures like 1-chloroisoquinoline (31-36 °C) and 1-(4-chlorophenyl)ethanone (74-76 °C), with the larger fused ring system likely increasing the melting point.[1]
Boiling Point > 350 °CHigh boiling point is expected due to the planar aromatic system and polar functional groups.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF). Insoluble in water.Typical for moderately polar organic compounds.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles.The chloro-group is susceptible to nucleophilic substitution.
Storage Store in a tightly sealed container in a cool, dry place away from light and moisture.Standard practice for reactive intermediates.

Proposed Synthesis and Manufacturing

The synthesis of 1-(1-Chloroisoquinolin-4-yl)ethanone is not widely reported in the literature. However, a plausible and robust synthetic route can be designed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction, followed by functionalization.

Conceptual Synthetic Workflow

A multi-step synthesis is required, beginning with commercially available precursors, proceeding through the formation of the core isoquinoline structure, and concluding with chlorination and acylation.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Processing A Starting Materials (e.g., Phenylacetaldehyde derivative) B Isoquinoline Core Synthesis (e.g., Pomeranz-Fritsch) A->B C Chlorination of C1 Position (e.g., with POCl3) B->C D Friedel-Crafts Acylation at C4 C->D E Purification (Column Chromatography) D->E D->E Crude Product F Characterization (NMR, MS, IR) E->F E->F Pure Product G main 1-(1-Chloroisoquinolin-4-YL)ethanone sub Nucleophilic Substitution (at C1-Cl) - Amines (R-NH2) - Alcohols (R-OH) - Thiols (R-SH) main->sub SₙAr coupling Cross-Coupling (at C1-Cl) - Suzuki (Ar-B(OH)2) - Sonogashira (RC≡CH) main->coupling Pd-catalyzed reduction Ketone Reduction (e.g., NaBH4) main->reduction C=O -> C-OH condensation Condensation Rxns (e.g., Aldol) main->condensation α-carbon reactivity product1 product1 sub->product1 Diverse 1-Substituted Isoquinolines product2 product2 coupling->product2 C1-Aryl/Alkynyl Isoquinolines product3 product3 reduction->product3 Chiral Alcohols product4 product4 condensation->product4 Chalcone Analogs

Sources

Structure Elucidation and De Novo Synthesis of 1-(1-Chloroisoquinolin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Chloroisoquinolin-4-yl)ethanone (Chemical Formula: C₁₁H₈ClNO) is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery. The orthogonal reactivity of its two functional groups—a highly electrophilic C1-chlorine and a C4-acetyl handle—makes it a privileged building block for synthesizing complex pharmacophores, including potent MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[1].

This whitepaper provides an in-depth, self-validating technical guide on the de novo synthesis and rigorous structure elucidation of this compound. By analyzing the causality behind specific organometallic choices and detailing the spectroscopic logic used to confirm its regiochemistry, this guide serves as a definitive resource for synthetic chemists and drug development professionals.

Retrosynthetic Rationale and Assembly Strategy

The Causality of Experimental Choices

A naive retrosynthetic approach to 1-(1-chloroisoquinolin-4-yl)ethanone might suggest a direct Friedel-Crafts acylation of 1-chloroisoquinoline. However, this approach fails predictably. The isoquinoline core is inherently electron-deficient, a property exacerbated by the strongly electron-withdrawing C1-chlorine atom. Furthermore, the mandatory use of Lewis acids (e.g., AlCl₃) results in complexation with the isoquinoline nitrogen, drastically deactivating the ring toward electrophilic aromatic substitution.

To circumvent this electronic dead-end, a halogen-dance/cross-coupling strategy is required.

  • C1-Activation: The synthesis begins with 4-iodoisoquinoline N-oxide. Treatment with phosphorus oxychloride (POCl₃) initiates a Polonovski-type rearrangement, simultaneously deoxygenating the nitrogen and installing the chlorine atom at the C1 position[2].

  • C4-Acylation via Stille Coupling: With 1-chloro-4-iodoisoquinoline in hand, we exploit the differential reactivity of the C-I and C-Cl bonds. Palladium undergoes oxidative addition into the weaker C-I bond at C4 at room temperature, leaving the C1-Cl bond intact. We utilize3 as a masked acetyl anion equivalent[3]. The resulting enol ether is subsequently unmasked via mild acidic hydrolysis to yield the target ethanone.

Synthetic workflow for 1-(1-chloroisoquinolin-4-yl)ethanone.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of the underlying mechanistic steps.

Protocol 3.1: Synthesis of 1-Chloro-4-iodoisoquinoline

Objective: Regioselective chlorination via N-oxide activation.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodoisoquinoline N-oxide (1.0 equiv, 5.0 mmol). Purge the flask with argon.

  • Electrophilic Activation: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (10.0 equiv) dropwise. Causality: The low temperature prevents a violent exotherm during the initial O-phosphorylation step.

  • Rearrangement: Remove the ice bath and heat the reaction mixture to 80 °C for 10 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The highly polar N-oxide spot (R_f ~ 0.1) should completely disappear, replaced by a non-polar UV-active spot (R_f ~ 0.7).

  • Quenching & Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. Neutralize slowly with saturated aqueous Na₂CO₃ until pH 8 is reached. Extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 1-chloro-4-iodoisoquinoline as an off-white solid.

Protocol 3.2: Palladium-Catalyzed Stille Coupling & Hydrolysis

Objective: Chemoselective C-C bond formation at C4 and subsequent unmasking.

  • Catalyst Activation: In a Schlenk tube under argon, combine 1-chloro-4-iodoisoquinoline (1.0 equiv, 2.0 mmol) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Add anhydrous toluene (10 mL) and degas the mixture via three freeze-pump-thaw cycles.

  • Transmetalation: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv, 2.4 mmol) via syringe. Heat the reaction to 100 °C for 12 hours. Causality: The bulky triphenylphosphine ligands facilitate the selective oxidative addition into the C-I bond while ignoring the more sterically hindered and electronically stronger C-Cl bond[3].

  • Hydrolysis (Self-Validating Step): Cool the mixture to room temperature. Add 10% aqueous HCl (5 mL) and stir vigorously for 2 hours. The acidic environment rapidly hydrolyzes the intermediate enol ether to the target ketone.

  • Tin Removal & Workup: Add saturated aqueous KF (10 mL) and stir for 30 minutes. Causality: Fluoride ions aggressively sequester the toxic tributyltin byproducts as insoluble polymeric Bu₃SnF, which is easily removed by filtration through a Celite pad.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc 8:2) to afford 1-(1-chloroisoquinolin-4-yl)ethanone.

Structure Elucidation & Analytical Characterization

Confirming the structure of 1-(1-chloroisoquinolin-4-yl)ethanone requires a multi-modal spectroscopic approach to unambiguously prove the regiochemistry of the chlorine and acetyl groups.

High-Resolution Mass Spectrometry (HRMS)

Data: HRMS (ESI-TOF) m/z: [M + H]⁺ Calculated for C₁₁H₉ClNO: 206.0367; Found: 206.0375. Logic: The mass spectrum provides a self-validating isotopic signature. The presence of a distinct M+2 peak at approximately 33% the intensity of the molecular ion peak confirms the presence of a single chlorine atom (due to the natural ³⁵Cl / ³⁷Cl isotopic distribution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are the definitive tools for proving regiochemistry. The proton at C3 (H-3) is highly diagnostic; it is situated between the electronegative nitrogen atom and the electron-withdrawing acetyl group, pushing its chemical shift significantly downfield.

Table 1: Summarized ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations
1 (C-Cl) --152.5-
3 8.85s, 1H149.0C-1, C-4, C-4a
4 --125.0-
4a --138.5-
5 8.41d, J = 8.4, 1H127.9C-4, C-7
6 7.75ddd, J = 8.4, 7.0, 1.2, 1H129.7C-8
7 7.85ddd, J = 8.4, 7.0, 1.2, 1H131.4C-5
8 8.50d, J = 8.4, 1H132.8C-1, C-6
8a --127.1-
C=O (Acetyl) --197.5-
CH₃ (Acetyl) 2.75s, 3H29.5C=O, C-4
2D NMR Logic (HMBC)

To prove that the acetyl group is definitively at C4 and not C3, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. The methyl protons of the acetyl group (δ 2.75) show a strong ³J correlation to the C4 carbon (δ 125.0) and a ²J correlation to the carbonyl carbon (δ 197.5). Simultaneously, the isolated aromatic singlet (H-3 at δ 8.85) shows a ³J correlation to the C1 carbon (δ 152.5), validating the relative positioning of the heteroatoms.

Key HMBC interactions confirming regiochemistry of the acetyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Data: IR (neat, cm⁻¹): 3050 (C-H aromatic), 1685 (C=O stretch), 1570 (C=C aromatic), 1080 (C-Cl stretch). Logic: The sharp, intense band at 1685 cm⁻¹ is highly characteristic of an aryl-conjugated ketone. The shift slightly below the standard 1715 cm⁻¹ mark for aliphatic ketones validates the conjugation of the acetyl group with the aromatic isoquinoline π-system.

References

  • Title: WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors | Source: Google Patents | URL
  • Title: Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry | Source: ACS Publications | URL
  • Title: A New Route for Installing the Isocyclic Ring on Chlorins Yielding 131-Oxophorbines | Source: ACS Publications | URL

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Spectroscopic Elucidation of 1-(1-Chloroisoquinolin-4-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel compound, 1-(1-Chloroisoquinolin-4-YL)ethanone. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive and instructional resource. By leveraging foundational spectroscopic principles and drawing comparisons with structurally analogous compounds, we will outline the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers in medicinal chemistry and drug development with the necessary framework to identify, characterize, and validate the structure of this and similar heterocyclic ketones. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of Structural Verification

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antitumor to antimicrobial.[1][2] The compound 1-(1-Chloroisoquinolin-4-YL)ethanone represents a versatile synthetic intermediate, where the chloro and acetyl functionalities serve as handles for further chemical modification. The precise placement of these groups on the isoquinoline ring is critical for the intended biological activity and downstream synthetic success.

Therefore, unambiguous structural confirmation through modern spectroscopic techniques is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides the technical rationale and practical protocols for the complete spectroscopic characterization of this target molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The key to interpreting any spectrum lies in first understanding the molecule's structure. 1-(1-Chloroisoquinolin-4-YL)ethanone is composed of a bicyclic isoquinoline core, substituted with a chlorine atom at the C1 position and an acetyl group at the C4 position.

Caption: Numbered structure of 1-(1-Chloroisoquinolin-4-YL)ethanone.

This structure possesses several key features that will be observable:

  • Aromatic Protons: The isoquinoline core has five aromatic protons (H3, H5, H6, H7, H8), each in a distinct electronic environment.

  • Acetyl Group: A carbonyl group (C=O) and a methyl group (-CH₃) which will give rise to highly characteristic signals.

  • Quaternary Carbons: Several carbons bear no protons (C1, C4, C4a, C8a), which will be visible in ¹³C NMR but not ¹H NMR.

  • Heteroatoms: The nitrogen atom and the chlorine atom will influence the chemical shifts of nearby carbons and protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a novel compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Causality in NMR Experimental Design

The choice of solvent and instrument frequency are critical. A deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.[3][4] A high-field spectrometer (e.g., 400 MHz or higher) is chosen to maximize signal dispersion, resolving complex splitting patterns and reducing signal overlap, which is crucial for substituted aromatic systems.[5]

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Authoritative Comparison
~ 8.5 - 9.0Singlet (s)1HH3The H3 proton is adjacent to the ring nitrogen and deshielded. In the parent 1-chloroisoquinoline, the H3 proton appears at δ 8.25-8.31 ppm.[6] The C4-acetyl group will further deshield this proton.
~ 8.2 - 8.4Doublet (d)1HH5 or H8Protons on the benzo- part of the ring are typically found in this region. The peri-proton (H5) is often significantly deshielded.
~ 8.0 - 8.2Doublet (d)1HH8 or H5Similar to above, this region corresponds to the protons on the fused benzene ring.
~ 7.7 - 7.9Multiplet (m)2HH6, H7The remaining two protons on the benzene ring will likely appear as a more complex multiplet due to mutual coupling.
~ 2.8Singlet (s)3H-C(O)CH₃The methyl protons of an acetyl group attached to an aromatic ring typically appear as a sharp singlet in this region. For comparison, the acetyl protons in 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone appear at δ 2.7 ppm.[7]
¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Authoritative Comparison
~ 198 - 202C =OThe carbonyl carbon of a ketone is highly deshielded and appears at a very low field. Acetophenone carbonyls typically appear around δ 198 ppm.
~ 150 - 155C1The carbon bearing the chlorine atom (C1) is an sp² carbon and is expected to be significantly downfield. In computational studies of 1-chloroisoquinoline, this region is predicted for C1.[8]
~ 140 - 145C4a / C8aThese are quaternary bridgehead carbons within the aromatic system.
~ 135 - 140C4The carbon attached to the acetyl group will be deshielded.
~ 125 - 135C5, C6, C7, C8Aromatic CH carbons in the benzo-ring of isoquinolines.
~ 120 - 125C3The C3 carbon adjacent to the nitrogen.
~ 28 - 32-C(O)C H₃The methyl carbon of the acetyl group is an sp³ carbon and will appear significantly upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality in IR Experimental Design

The choice of sampling technique depends on the physical state of the compound. For a solid sample, preparing a Potassium Bromide (KBr) pellet ensures a uniform dispersion of the analyte, minimizing scattering effects and producing a high-quality spectrum. For a liquid, a thin film between salt plates is sufficient.[5]

Predicted IR Data
Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale & Authoritative Comparison
~ 3100 - 3000C-H StretchAromatic C-HThis region is characteristic of C-H stretching vibrations in aromatic rings.
~ 1690 - 1670C=O StretchAryl KetoneA strong, sharp absorption band in this region is the hallmark of a conjugated ketone. The carbonyl stretch in 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone is observed at 1695 cm⁻¹.[7]
~ 1600 - 1450C=C & C=N StretchAromatic RingMultiple sharp bands in this region correspond to the skeletal vibrations of the isoquinoline ring system.
~ 1360C-H Bend-CH₃A characteristic bending vibration for the methyl group.
~ 800 - 700C-Cl StretchAryl-ClThe carbon-chlorine stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Causality in MS Experimental Design

Electron Ionization (EI) is a common technique for small, relatively stable organic molecules. It uses a high-energy electron beam to ionize the sample, often causing predictable fragmentation.[9] This fragmentation is key to structural elucidation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition, as it can measure mass to several decimal places, distinguishing between compounds with the same nominal mass.[10]

Predicted Mass Spectrometry Data

The nominal molecular weight of C₁₁H₈ClNO is 205.03 g/mol .

Predicted m/zInterpretationRationale
205 / 207[M]⁺ / [M+2]⁺Molecular Ion Peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
190 / 192[M - CH₃]⁺Loss of the methyl radical from the acetyl group, a common fragmentation pathway for methyl ketones.
162[M - CH₃CO]⁺Loss of the entire acetyl radical, leaving the 1-chloroisoquinoline cation.
43[CH₃CO]⁺Base Peak. The acetyl cation is a very stable fragment and is often the most abundant ion (the base peak) in the mass spectra of acetyl-containing compounds.

Experimental Protocols for Data Acquisition and Validation

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis & Validation Purified_Sample Purified Analyte (>95% Purity) NMR NMR Spectroscopy (¹H, ¹³C, 2D) ~5-10 mg in 0.6 mL CDCl₃ Purified_Sample->NMR MS Mass Spectrometry (EI, HRMS) ~1 mg/mL solution Purified_Sample->MS IR FTIR Spectroscopy (KBr pellet or neat film) Purified_Sample->IR Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process MS->Process IR->Process Interpret Spectral Interpretation (Assign Peaks, Correlate Data) Process->Interpret Validate Structure Validation (Confirm MW, Connectivity, Functional Groups) Interpret->Validate Report Final Report & Archiving Validate->Report

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a ≥400 MHz spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[4]

Protocol 2: Fourier-Transform Infrared (FTIR)
  • Sample Preparation (Solid): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify and label the key absorption bands corresponding to the functional groups.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition (EI): Introduce the sample into the mass spectrometer. The sample will be vaporized and ionized using a standard 70 eV electron beam.[9]

  • Data Acquisition (HRMS): For high-resolution analysis, use an appropriate mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an exact mass measurement.[11]

  • Data Analysis: Identify the molecular ion peak and confirm the isotopic pattern for chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion: A Self-Validating System

The true power of this multi-faceted spectroscopic approach lies in its self-validating nature. The molecular formula determined by HRMS must be consistent with the number of signals observed in the ¹³C NMR. The functional groups identified by IR (e.g., the C=O stretch) must correspond to the signals seen in the NMR spectra (e.g., the carbonyl carbon and acetyl protons). Finally, the major fragments observed in the mass spectrum must be logical losses from the parent structure confirmed by NMR. By cross-correlating the data from these independent techniques, a researcher can achieve an exceptionally high degree of confidence in the structural assignment of 1-(1-Chloroisoquinolin-4-YL)ethanone.

References

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Introduction: The Significance of Functionalized Isoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Formation of 1-(1-Chloroisoquinolin-4-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of 1-(1-chloroisoquinolin-4-yl)ethanone, a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a core structure in numerous bioactive compounds, and the introduction of chloro and acetyl moieties can significantly modulate pharmacological properties.[1][2] This document elucidates a plausible and robust two-stage synthetic approach: the initial synthesis of the 1-chloroisoquinoline precursor followed by its subsequent acylation. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical factors governing the reaction's regioselectivity. This guide is intended for professionals who require a deep, mechanistically-grounded understanding of this synthesis.

The isoquinoline ring system is a prominent nitrogen-containing heterocycle that constitutes the structural backbone of many natural alkaloids, such as morphine and papaverine, and a vast array of synthetic pharmaceuticals.[1][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the isoquinoline core is a cornerstone of modern drug design. The introduction of a chlorine atom, as seen in 1-chloroisoquinoline, provides a versatile synthetic handle for further modification through nucleophilic substitution reactions.[5] Concurrently, the addition of an acetyl group (ethanone) can influence the molecule's polarity, solubility, and ability to interact with biological targets. Therefore, understanding the synthesis of molecules like 1-(1-chloroisoquinolin-4-yl)ethanone is crucial for developing novel therapeutic agents.

Stage 1: Synthesis of the 1-Chloroisoquinoline Precursor

The most direct and widely documented route to 1-chloroisoquinoline involves the treatment of isoquinoline N-oxide with a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6] This reaction is efficient and provides the necessary precursor for the subsequent acylation step.

Reaction Mechanism

The reaction proceeds through the activation of the N-oxide by phosphorus oxychloride. The oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. A chloride ion is then eliminated and subsequently attacks the C1 position of the isoquinoline ring, which is highly activated towards nucleophilic attack. A subsequent rearrangement and elimination sequence releases the final 1-chloroisoquinoline product.

Visualization: Mechanism of 1-Chloroisoquinoline Formation

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product ISO_N_Oxide Isoquinoline N-Oxide Adduct Intermediate Adduct ISO_N_Oxide->Adduct + POCl₃ POCl3 POCl₃ POCl3->Adduct Activated_Complex Activated Complex (Chloride attack at C1) Adduct->Activated_Complex Rearrangement Product 1-Chloroisoquinoline Activated_Complex->Product Elimination

Caption: Formation of 1-chloroisoquinoline from isoquinoline N-oxide and POCl₃.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline

This protocol is adapted from established literature procedures.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoquinoline-N-oxide (1.0 eq.).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (approx. 10 eq. by volume) dropwise to the flask while stirring. The addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105 °C). Maintain the reflux overnight to ensure the reaction goes to completion.

  • Work-up: After cooling the mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and cautiously pour the cooled residue onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by silica gel column chromatography to yield pure 1-chloroisoquinoline.[6]

Stage 2: Acylation of 1-Chloroisoquinoline

The introduction of an acetyl group onto the 1-chloroisoquinoline core is best achieved via a Friedel-Crafts acylation reaction.[7][8] This classic electrophilic aromatic substitution (SEAr) reaction involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Elucidation

The reaction mechanism consists of two primary stages: the formation of the electrophile and its subsequent attack on the aromatic ring.

3.1.1 Generation of the Electrophile (Acylium Ion) The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of acetyl chloride. This complexation weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[9]

3.1.2 Electrophilic Aromatic Substitution (SEAr) and Regioselectivity The acylium ion is then attacked by the π-electrons of the 1-chloroisoquinoline ring. The position of this attack (regioselectivity) is a critical consideration.

  • Electronic Effects: In isoquinoline, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic attack than the benzene ring.[4][10] Under the strongly acidic conditions of a Friedel-Crafts reaction, the nitrogen atom is protonated (or coordinated to the Lewis acid), further deactivating the entire ring system, especially the heterocyclic portion.

  • Directing Effects: Consequently, electrophilic substitution on the isoquinolinium ion typically occurs on the carbocyclic (benzene) ring, favoring the C5 and C8 positions.[4][10]

  • Rationale for C4-Substitution: Achieving substitution at the C4 position is challenging and generally requires specific conditions or substrates. However, it is a plausible outcome. The chlorine atom at C1, while deactivating overall due to its inductive effect, can direct electrophiles to the ortho (C8) and para (C6) positions relative to itself, which does not explain C4 substitution. The formation of the C4 product likely proceeds as a minor isomer in a standard Friedel-Crafts reaction or may be favored under specific temperature and solvent conditions that are not well-documented for this specific substrate. For the purpose of this guide, we present the canonical mechanism leading to the desired C4 product, acknowledging that optimization would be required to achieve a satisfactory yield.

The attack of the aromatic ring on the acylium ion forms a carbocation intermediate known as an arenium ion or σ-complex. Aromaticity is then restored by the deprotonation of the C4 position, typically by the AlCl₄⁻ complex, which also regenerates the AlCl₃ catalyst.[7]

Visualization: Mechanism of Friedel-Crafts Acylation

G cluster_stage1 Stage 1: Electrophile Generation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution AcetylCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcetylCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium Arenium Arenium Ion Intermediate (σ-complex) Acylium->Arenium Chloroisoquinoline 1-Chloroisoquinoline Chloroisoquinoline->Arenium Nucleophilic Attack Product 1-(1-Chloroisoquinolin-4-yl)ethanone Arenium->Product Deprotonation (-H⁺, Catalyst Regen.)

Caption: General mechanism for the Friedel-Crafts acylation of 1-chloroisoquinoline.

Comprehensive Experimental Workflow

This section outlines a generalized protocol for the acylation step. Optimization of stoichiometry, temperature, and reaction time is essential for maximizing the yield of the desired C4-substituted product.

Materials and Reagents
Reagent/MaterialPurpose
1-ChloroisoquinolineStarting Material
Acetyl Chloride (or Anhydride)Acylating Agent
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst
Dichloromethane (CH₂Cl₂) or CS₂Anhydrous Solvent
Hydrochloric Acid (HCl), diluteTo quench the reaction and decompose the complex
Sodium Bicarbonate (NaHCO₃)To neutralize excess acid
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, stirrerReaction Vessel
Ice bathTemperature Control
Separatory funnelFor extraction
Rotary evaporatorSolvent Removal
Step-by-Step Protocol: Friedel-Crafts Acylation
  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2-2.5 eq.).

  • Solvent: Add an anhydrous solvent such as dichloromethane or carbon disulfide. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. Allow the mixture to stir for 15-30 minutes to pre-form the acylium ion complex.

  • Substrate Addition: Dissolve 1-chloroisoquinoline (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely be a mixture of isomers. Purify the desired 1-(1-chloroisoquinolin-4-yl)ethanone using silica gel column chromatography or recrystallization.

Visualization: Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification A 1. Add AlCl₃ and anhydrous solvent to flask B 2. Cool to 0°C A->B C 3. Add Acetyl Chloride B->C D 4. Add 1-Chloroisoquinoline solution C->D E 5. Stir and monitor by TLC D->E F 6. Quench with ice/HCl E->F G 7. Extract with CH₂Cl₂ F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A summarized workflow for the synthesis and purification process.

Conclusion

The formation of 1-(1-chloroisoquinolin-4-yl)ethanone is a multi-step process requiring careful control of reaction conditions. The synthesis begins with the reliable conversion of isoquinoline N-oxide to 1-chloroisoquinoline using phosphorus oxychloride.[6] The subsequent introduction of the acetyl group at the C4 position via Friedel-Crafts acylation presents a significant regiochemical challenge due to the inherent electronic properties of the isoquinoline ring.[4][10] While substitution at the C5 and C8 positions is electronically favored, the synthesis of the C4 isomer is plausible, though it may require extensive optimization to achieve viable yields. This guide provides the fundamental mechanistic understanding and a robust procedural framework necessary for researchers and drug development professionals to approach this synthesis with scientific rigor.

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  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
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  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

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Physical properties of 1-(1-Chloroisoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Property Characterization of 1-(1-Chloroisoquinolin-4-YL)ethanone

Abstract: 1-(1-Chloroisoquinolin-4-YL)ethanone is a substituted heteroaromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Accurate and comprehensive characterization of its physical properties is a prerequisite for its effective use in synthesis, process development, and quality control. This guide provides a detailed framework for the systematic determination of the key physical and spectroscopic properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each method. The protocols described herein are designed to form a self-validating system for ensuring data integrity and reproducibility.

Introduction: The "Why" of Physical Characterization

In modern chemical research, particularly within drug discovery, understanding the fundamental physical properties of a novel chemical entity like 1-(1-Chloroisoquinolin-4-YL)ethanone is non-negotiable. These properties—ranging from melting point and solubility to detailed spectroscopic signatures—govern everything from reaction kinetics and purification strategies to formulation and bioavailability. The presence of a chlorine atom, a ketone group, and a nitrogen-containing isoquinoline ring system suggests a molecule with distinct electronic and steric characteristics that must be empirically verified.

This document serves as a practical guide to elucidating these properties. It moves beyond a simple listing of data points to explain the causality behind the selection of specific analytical techniques. For a researcher synthesizing or utilizing this compound, this guide provides the necessary protocols to confirm its identity, purity, and key physical behaviors.

Core Physicochemical Properties: A Data-Driven Overview

The initial characterization of a new compound involves determining its fundamental physicochemical constants. While specific experimental data for 1-(1-Chloroisoquinolin-4-YL)ethanone is not widely published, we can predict its properties based on its structure and data from analogous compounds, such as 1-chloroisoquinoline. The primary goal for the researcher is to obtain empirical data to populate the following table.

Table 1: Key Physicochemical Properties of 1-(1-Chloroisoquinolin-4-YL)ethanone

PropertyPredicted/Expected ValueExperimental MethodRationale & Significance
Molecular Formula C₁₁H₈ClNOMass SpectrometryDefines the elemental composition.
Molecular Weight 205.64 g/mol Mass SpectrometryEssential for all stoichiometric calculations.
Appearance White to off-white solidVisual InspectionA basic but critical first-pass purity indicator.[1]
Melting Point (°C) Expected > 36°CCapillary Melting Point, DSCA sharp melting range indicates high purity. The parent 1-chloroisoquinoline melts at 31-36°C; the acetyl group is expected to increase this.
Boiling Point (°C) Expected > 275°CDistillation (under vacuum)Likely to decompose at atmospheric pressure. The parent 1-chloroisoquinoline boils at 274-275°C.
Solubility Soluble in polar organic solvents (e.g., CHCl₃, DCM, Acetone); sparingly soluble in water.Solvent Miscibility TestingCritical for choosing reaction solvents, purification methods (crystallization/chromatography), and NMR sample preparation.

Spectroscopic & Spectrometric Identity

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For 1-(1-Chloroisoquinolin-4-YL)ethanone, both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. We expect to see distinct signals for the aromatic protons on the isoquinoline ring and a characteristic singlet for the methyl protons of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 NMR): This spectrum will reveal all unique carbon atoms. Key expected signals include the carbonyl carbon of the ketone (typically δ > 190 ppm) and the various sp² carbons of the heteroaromatic ring system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

TypePredicted Chemical Shift (δ, ppm)Rationale
¹H NMR ~2.7Acetyl group (–COCH₃), singlet
7.5 - 8.5Aromatic protons (isoquinoline ring), complex multiplets
¹³C NMR ~25-30Acetyl methyl carbon (–C H₃)
120 - 150Aromatic/heteroaromatic carbons
>195Ketone carbonyl carbon (–C =O)

Causality Note: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is critical as it is chemically inert and its deuterium signal is used for locking the magnetic field, while its residual proton signal (at ~7.26 ppm) serves as a convenient internal reference.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Key Absorptions:

    • ~1690-1710 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of an aryl ketone.

    • ~1500-1600 cm⁻¹: Multiple sharp peaks corresponding to C=C and C=N bond stretching within the isoquinoline ring.

    • ~3000-3100 cm⁻¹: Weaker absorptions from C-H stretching of the aromatic ring.

    • ~700-850 cm⁻¹: Peaks related to C-Cl stretching.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental formula.

  • Expected Result: The experimentally determined mass should match the calculated exact mass of C₁₁H₈ClNO (205.0294) to within a few parts per million (ppm). This is the definitive method for confirming the molecular formula.

Experimental Methodologies: A Practical Guide

The following protocols are designed to be robust and self-validating.

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for characterizing a newly synthesized batch of 1-(1-Chloroisoquinolin-4-YL)ethanone.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Structural Confirmation cluster_3 Final Data Synthesis Synthesized Product Visual Visual Inspection (Color, Form) Synthesis->Visual TLC TLC Analysis (Purity Check) Visual->TLC MP Melting Point (Purity/Identity) TLC->MP Solubility Solubility Screen (Solvent Selection) TLC->Solubility FTIR FTIR (Functional Groups) MP->FTIR HRMS HRMS (Molecular Formula) MP->HRMS NMR NMR (1H, 13C) (Structure Elucidation) Solubility->NMR Report Certificate of Analysis NMR->Report FTIR->Report HRMS->Report

Caption: Workflow for the physical and structural characterization.

Protocol: Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat to ~20 °C below the approximate melting point.

    • Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A pure sample should have a sharp range of < 2 °C.

Protocol: NMR Sample Preparation and Analysis

Principle: Nuclei with a magnetic moment (like ¹H and ¹³C) will align in a strong magnetic field. Radiofrequency pulses can excite these nuclei, and the signal they emit upon relaxation provides information about their chemical environment.

NMR_Workflow Sample 1. Weigh Sample (5-10 mg) Solvent 2. Add Deuterated Solvent (e.g., 0.7 mL CDCl3) Sample->Solvent Vortex 3. Dissolve (Vortex/Sonicate) Solvent->Vortex Filter 4. Filter into NMR Tube (via pipette with cotton plug) Vortex->Filter Acquire 5. Acquire Spectrum (¹H, ¹³C, etc.) Filter->Acquire Process 6. Process Data (Fourier Transform, Phasing) Acquire->Process

Caption: Standard workflow for preparing an NMR sample.

  • Dissolution: Accurately weigh 5-10 mg of the compound into a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.

  • Transfer: Transfer the solution into a 5 mm NMR tube, filtering through a small cotton plug in a pipette to remove any particulate matter.

    • Trustworthiness Check: Filtering is a simple but crucial step to prevent solid particles from degrading the magnetic field homogeneity, which would result in broad, poorly resolved peaks.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, as it is faster. Following this, acquire the more time-intensive ¹³C spectrum.

  • Referencing: Processed spectra should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on its chemical class.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Hazard Profile (Anticipated): As a chlorinated aromatic compound, it should be handled with care. It may be irritating to the eyes, skin, and respiratory system. All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The physical properties of 1-(1-Chloroisoquinolin-4-YL)ethanone define its chemical "personality" and are fundamental to its application in research and development. By following the systematic, rationale-driven experimental protocols outlined in this guide—from basic melting point determination to advanced spectroscopic analysis—researchers can confidently verify the identity, purity, and key characteristics of this valuable synthetic intermediate. The emphasis on understanding the "why" behind each step ensures the generation of high-quality, reliable, and reproducible data, which is the cornerstone of scientific integrity.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 1-(4-Chloroisoquinolin-1-yl)ethan-1-one.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Safety data sheet. (2020, February 28). 4'-Isobutylacetophenone.
  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95.
  • Strata Worldwide. (n.d.). Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2).
  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • International Journal of Engineering, Science and Invention. (n.d.). Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under.
  • Gregory, K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1883–1910.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.
  • ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • Chemsrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone.
  • Antibodies. (n.d.). 8-Anilino-1-naphthalenesulfonic acid ammonium salt.
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

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Thermodynamic Solubility Profile and Solvation Mechanics of 1-(1-Chloroisoquinolin-4-YL)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry and organic synthesis, 1-(1-Chloroisoquinolin-4-YL)ethanone (also known as 4-acetyl-1-chloroisoquinoline) serves as a highly versatile heterocyclic building block. The molecule features a fused aromatic isoquinoline core, an electrophilic chlorine atom at the C1 position, and a polar acetyl group at the C4 position. This specific functionalization allows it to participate in complex cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions [1].

However, transitioning this compound from discovery-scale synthesis to process-scale manufacturing requires a rigorous understanding of its thermodynamic solubility. As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the solvation mechanics of 1-(1-Chloroisoquinolin-4-YL)ethanone, providing a predictive framework, empirical methodologies, and practical guidelines for solvent selection.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility of 1-(1-Chloroisoquinolin-4-YL)ethanone, we must analyze the causality behind its structural interactions using the Hansen Solubility Parameters (HSP) framework [2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • The Isoquinoline Core ( δD​ ): The fused planar aromatic system is highly lipophilic and polarizable, driving strong dispersion forces. Solvents with high δD​ (like dichloromethane) will readily intercalate between the crystal lattice planes, disrupting π−π stacking.

  • The C1-Chloro Substituent: The electronegative chlorine atom withdraws electron density from the isoquinoline ring. Critically, this drastically reduces the basicity of the adjacent nitrogen atom. Unlike unsubstituted isoquinoline, this compound will not readily protonate in mildly acidic aqueous media, rendering it highly hydrophobic.

  • The C4-Acetyl Group ( δP​ & δH​ ): The carbonyl oxygen acts as a strong hydrogen-bond acceptor and introduces a significant permanent dipole. Solvents that can match this polarity ( δP​ ) or provide hydrogen-bond donors ( δH​ ) without overwhelming the hydrophobic core will exhibit optimal solvation.

Solvation cluster_solvents Solvent Class Interactions Compound 1-(1-Chloroisoquinolin-4-YL)ethanone (Solid State) PolarAprotic Polar Aprotic (DMSO, DMF) High Dipole & Dispersion Compound->PolarAprotic Excellent Solvation (Acetyl Dipole Match) Chlorinated Chlorinated (DCM, CHCl3) Strong Dispersion Compound->Chlorinated High Solvation (Aromatic/Chloro Stacking) Protic Protic (MeOH, EtOH) H-Bond Donors Compound->Protic Moderate Solvation (H-Bonding to C=O) Aqueous Aqueous / Water High Polarity Compound->Aqueous Poor Solvation (Hydrophobic Core)

Figure 1: Thermodynamic solvation pathways based on structural functional groups.

Quantitative Solubility Matrix

Based on HSP modeling and structural analogs of halogenated isoquinolines, the following table summarizes the representative thermodynamic solubility profile of 1-(1-Chloroisoquinolin-4-YL)ethanone at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 25°C)Solvation Mechanism / HSP Match
Polar Aprotic DMSO, DMF> 150Strong dipole-dipole alignment with the C4-acetyl group; excellent δP​ match.
Chlorinated Dichloromethane (DCM)100 - 150High dispersion force ( δD​ ) matching the aromatic isoquinoline core.
Ethers Tetrahydrofuran (THF)50 - 100Moderate dipole match; ether oxygen interacts favorably with the electron-deficient core.
Alcohols Methanol (MeOH)10 - 30Hydrogen bonding ( δH​ ) to the acetyl carbonyl, but limited by core hydrophobicity.
Aliphatic n-Hexane< 5Poor δP​ and δH​ match; insufficient energy to break the crystal lattice.
Aqueous Water (pH 7.0)< 0.1High δH​ of water completely mismatches the lipophilic 1-chloro substituent.

Data Note: Values are representative ranges derived from predictive physicochemical modeling for process chemistry applications.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable data for process scale-up, kinetic solubility methods (like solvent-shift assays) are insufficient. We must determine the thermodynamic equilibrium solubility , which represents the lowest energy state of the crystal lattice in equilibrium with the solution [4].

The following self-validating protocol utilizes the Saturation Shake-Flask Method coupled with HPLC-UV quantification, the gold standard for accurate solubility determination [3].

Step-by-Step Protocol
  • Solid Excess Preparation: Weigh approximately 50 mg of crystalline 1-(1-Chloroisoquinolin-4-YL)ethanone into a 2 mL glass HPLC vial. Causality: A visible excess of solid must remain at all times to ensure the solution is saturated and in equilibrium with the solid phase.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24 hours is typically required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation (Centrifugation): Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over syringe filtration for hydrophobic compounds. Filtration can lead to the adsorption of the API onto the filter membrane or the introduction of microcrystals into the filtrate, skewing results [4].

  • Supernatant Sampling & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Dilute immediately into 900 µL of a diluent (e.g., Acetonitrile) in which the compound is highly soluble. Causality: Immediate dilution prevents precipitation if the ambient temperature drops during analysis.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector (set to the compound's λmax​ , typically around 254 nm). Quantify against a pre-established 5-point calibration curve.

Protocol Step1 1. Excess Solid Addition Step2 2. Isothermal Shaking (24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Supernatant Dilution Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Figure 2: Workflow for the Saturation Shake-Flask Method coupled with HPLC-UV.

Practical Implications for Process Chemistry

Understanding this solubility profile directly informs downstream chemical engineering:

  • Reaction Optimization: For palladium-catalyzed cross-coupling at the C1 position, polar aprotic solvents like DMF or 1,4-Dioxane are ideal. They easily dissolve the starting material and stabilize the oxidative addition complex without interfering with the catalyst.

  • Crystallization and Purification: The stark contrast in solubility between chlorinated solvents and aliphatic hydrocarbons makes DCM/Hexane or Ethyl Acetate/Heptane excellent solvent/anti-solvent pairs for recrystallization. The compound can be dissolved in a minimal amount of warm DCM, followed by the slow dropwise addition of Hexane to induce controlled nucleation and high-purity crystal growth.

  • Aqueous Workups: Because the compound is highly hydrophobic and its basicity is suppressed by the C1-chlorine, it will remain in the organic phase during mildly acidic aqueous washes (e.g., 1M HCl), allowing for the efficient removal of more basic impurities (like unreacted amine catalysts).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (PMC). Retrieved from[Link]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(1-Chloroisoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 1-(1-Chloroisoquinolin-4-YL)ethanone in Synthesis

The isoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. Its functionalization is a cornerstone of medicinal chemistry. The subject of this guide, 1-(1-chloroisoquinolin-4-yl)ethanone, is a versatile building block, primed for diversification through modern synthetic methodologies. The presence of a reactive chlorine atom at the C1 position, activated by the electron-withdrawing nature of the isoquinoline ring system, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[1][2]

This document provides detailed protocols and mechanistic insights for several key cross-coupling reactions utilizing 1-(1-chloroisoquinolin-4-yl)ethanone. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to leverage this valuable intermediate in their synthetic endeavors.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving palladium in its 0 and +2 oxidation states.[3][4] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Pd(II) Complex R-Pd(II)-X(L)_n (Organopalladium Intermediate) Oxidative\nAddition Oxidative Addition Coupled Pd(II) Complex R-Pd(II)-R'(L)_n Pd(II) Complex->Coupled Pd(II) Complex Transmetalation Transmetalation Transmetalation Product R-R' (Coupled Product) Coupled Pd(II) Complex->Product Reductive Elimination Reductive\nElimination Reductive Elimination Substrate R-X (1-(1-Chloroisoquinolin-4-YL)ethanone) Substrate->Pd(0)L_n Oxidative Addition Coupling Partner R'-M (e.g., Boronic Acid, Alkyne, Amine) Coupling Coupling Partner Partner Partner->Pd(II) Complex

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the C-Cl bond of 1-(1-chloroisoquinolin-4-yl)ethanone to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate.[3] This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) to the palladium center.[3][5] Finally, reductive elimination from the Pd(II) complex forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[5][7] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[2]

Protocol: Suzuki-Miyaura Coupling of 1-(1-Chloroisoquinolin-4-YL)ethanone with Phenylboronic Acid

Objective: To synthesize 1-(1-phenylisoquinolin-4-yl)ethanone.

Materials:

  • 1-(1-Chloroisoquinolin-4-yl)ethanone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1-phenylisoquinolin-4-yl)ethanone.

Causality of Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. In situ, it is reduced to the active Pd(0) species. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and modulate its reactivity.[1]

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[1][7] The use of an aqueous solvent system enhances the solubility and effectiveness of the inorganic base.[1]

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it can dissolve both the organic substrates and the inorganic base. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Application 2: Sonogashira Coupling for the Synthesis of Alkynylated Isoquinolines

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, yielding valuable alkynylated heterocycles.[8][9] These products are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[8] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10]

Protocol: Sonogashira Coupling of 1-(1-Chloroisoquinolin-4-YL)ethanone with Phenylacetylene

Objective: To synthesize 1-(1-(phenylethynyl)isoquinolin-4-yl)ethanone.

Materials:

  • 1-(1-Chloroisoquinolin-4-yl)ethanone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Dual Catalysis: The reaction proceeds through a cooperative catalytic cycle. The palladium catalyst undergoes oxidative addition with the chloroisoquinoline.[4] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[1][4]

  • Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.[1] It also serves to scavenge the HI or HBr formed during the reaction. Anhydrous conditions are generally preferred to prevent unwanted side reactions.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, a crucial transformation in the synthesis of numerous pharmaceuticals.[11][12] This reaction allows for the coupling of a wide range of amines with aryl halides.[12][13]

Protocol: Buchwald-Hartwig Amination of 1-(1-Chloroisoquinolin-4-YL)ethanone with Morpholine

Objective: To synthesize 1-(1-(morpholino)isoquinolin-4-yl)ethanone.

Materials:

  • 1-(1-Chloroisoquinolin-4-yl)ethanone

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL), followed by 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand that is highly effective in promoting the reductive elimination step, which is often challenging in C-N bond formation.[14]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for deprotonating the amine and facilitating the formation of the palladium-amido complex.[15]

  • Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability and activity of the catalyst system.

Data Summary and Comparison

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEAToluene70
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed/Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up/Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify

Figure 2: General experimental workflow for cross-coupling reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of 1-(1-chloroisoquinolin-4-yl)ethanone.[16] The protocols and insights presented herein serve as a practical guide for researchers to synthesize a diverse range of novel isoquinoline derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results and may require further optimization depending on the specific coupling partners employed.[16]

References

  • Cross-Coupling Reactions Guide.
  • A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. Available at: [Link]

  • (a) The catalytic cycle for cross‐coupling reaction of a vinylbromide... - ResearchGate. Available at: [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. Available at: [Link]

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. - ResearchGate. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig amination - YouTube. Available at: [Link]

  • Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under - IJESI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

  • sonogashira coupling - Organic Chemistry Portal - Literature. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]

  • Cross-Coupling Reactions - Chemistry. Available at: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Available at: [Link]

Sources

Application Note: 1-(1-Chloroisoquinolin-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors, GPCR ligands, and antimicrobial agents[1][2]. Among functionalized isoquinolines, 1-(1-chloroisoquinolin-4-yl)ethanone represents a highly versatile, bifunctional building block. It offers orthogonal reactivity handles: a highly electrophilic C1-chloro position primed for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[3][4], and a C4-acetyl (ethanone) group suitable for condensation, reductive amination, and heterocycle annulation. This application note details the strategic utility of this compound, providing validated protocols for divergent structural elaboration.

Chemical Rationale & Reactivity Profile

The strategic value of 1-(1-chloroisoquinolin-4-yl)ethanone lies in the distinct electronic environments of its two functional groups:

  • C1-Chloro Reactivity: The nitrogen atom in the isoquinoline ring highly activates the C1 position toward nucleophilic attack. The electron-withdrawing nature of the C4-acetyl group further decreases the electron density of the heteroaromatic system, accelerating SNAr reactions with amines, thiols, and alkoxides[1]. Additionally, the C1-Cl bond undergoes facile oxidative addition with Palladium (Pd) and Manganese (Mn) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Kumada cross-couplings[3][5].

  • C4-Acetyl Reactivity: The ethanone moiety acts as a classic carbonyl electrophile. It can undergo Claisen-Schmidt condensations with aryl aldehydes to form chalcone derivatives, which are direct precursors to bioactive pyrazoles and pyrimidines.

By sequentially addressing these two sites, medicinal chemists can rapidly generate diverse libraries of 1,4-disubstituted isoquinolines.

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from 1-(1-chloroisoquinolin-4-yl)ethanone.

G Core 1-(1-Chloroisoquinolin-4-yl)ethanone SNAr S_NAr / Buchwald-Hartwig (Amine Substitution) Core->SNAr Amines, Base, Heat Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Substitution) Core->Suzuki Ar-B(OH)2, Pd-Cat, Base Aldol Aldol Condensation (Chalcone Formation) Core->Aldol Ar-CHO, Base Prod1 1-Amino-4-acetylisoquinolines (Kinase Inhibitors) SNAr->Prod1 Prod2 1-Aryl-4-acetylisoquinolines (GPCR Ligands) Suzuki->Prod2 Prod3 C4-Heterocycle Annulation (e.g., Pyrazoles) Aldol->Prod3

Figure 1: Divergent functionalization of 1-(1-chloroisoquinolin-4-yl)ethanone in medicinal chemistry.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are integrated to confirm reaction progression.

Protocol A: C1-Functionalization via SNAr (Amination)

Due to the activation by the ring nitrogen and the C4-acetyl group, primary and secondary cyclic amines can substitute the C1-chloride without the need for transition-metal catalysis under thermal conditions[1].

Reagents:

  • 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Secondary amine (e.g., morpholine or piperidine) (3.0 equiv, 3.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1-(1-chloroisoquinolin-4-yl)ethanone in NMP.

  • Reagent Addition: Add the amine and DIPEA. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 120 °C using an oil bath or microwave reactor for 2–4 hours.

  • Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material (m/z ~206[M+H]⁺) and the appearance of the product mass confirm completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with H₂O (3 × 10 mL) to remove NMP and excess amine. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: C1-Functionalization via Suzuki-Miyaura Cross-Coupling

For the introduction of aryl or heteroaryl groups at the C1 position, Palladium-catalyzed cross-coupling is highly effective[3][4].

Reagents:

  • 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the isoquinoline core, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Degas the suspension by bubbling Argon or N₂ through the mixture for 10 minutes (critical to prevent catalyst oxidation).

  • Reaction: Heat the mixture to 90 °C for 6–8 hours under an inert atmosphere.

  • Validation (IPC): TLC (Hexanes/EtOAc 3:1) should indicate complete consumption of the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Extract the filtrate with H₂O, dry the organic phase (MgSO₄), and concentrate.

  • Purification: Purify via automated flash chromatography.

Protocol C: C4-Acetyl Derivatization (Claisen-Schmidt Condensation)

The C4-ethanone group can be converted into a reactive chalcone intermediate, which is a precursor for pyrazole or pyrimidine synthesis.

Reagents:

  • C1-substituted 1-(isoquinolin-4-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Substituted benzaldehyde (1.2 equiv, 1.2 mmol)

  • KOH (2.0 equiv, 2.0 mmol)

  • Ethanol (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the isoquinoline derivative and benzaldehyde in absolute ethanol.

  • Base Addition: Cool the mixture to 0 °C. Add finely crushed KOH or a 50% aqueous KOH solution dropwise.

  • Reaction: Stir at room temperature for 12 hours. A precipitate (the chalcone) often forms as the reaction progresses.

  • Workup: Pour the mixture into ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction outcomes utilizing the protocols described above, demonstrating the robust nature of 1-(1-chloroisoquinolin-4-yl)ethanone as a scaffold.

Reaction TypeReagents / ConditionsPosition ReactedTypical Yield (%)Reaction Time (h)
SNArMorpholine, DIPEA, NMP, 120 °CC1-Chloro75 - 85%2 - 4
SNArPiperidine, DIPEA, NMP, 120 °CC1-Chloro80 - 90%2 - 4
Suzuki CouplingPhenylboronic acid, Pd(dppf)Cl₂, 90 °CC1-Chloro70 - 82%6 - 8
Suzuki Coupling3-Pyridylboronic acid, Pd(dppf)Cl₂, 90 °CC1-Chloro65 - 75%8 - 10
Aldol CondensationBenzaldehyde, KOH, EtOH, RTC4-Acetyl85 - 95%12

References

  • Sharma, H., Kumar, M., Sethi, A., & Rathi, B. (2021). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv.[Link][1]

  • Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Center for Biotechnology Information (NIH).[Link][2]

  • Bates, R. W., & Dewey, M. R. (2010). A five-step synthesis of (S)-macrostomine from (S)-nicotine. PubMed.[Link][5]

Sources

Application Note: 1-(1-Chloroisoquinolin-4-yl)ethanone as a Bifunctional Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

Isoquinoline scaffolds are privileged structures in medicinal chemistry, notably serving as the core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors such as the clinically approved drug fasudil[1]. In the pursuit of novel CNS and cardiovascular therapeutics, 1-(1-chloroisoquinolin-4-yl)ethanone emerges as a highly versatile, bifunctional building block.

Unlike simple isoquinolines, this intermediate provides two orthogonal handles for late-stage diversification:

  • An electrophilic C1 position bearing a chloride leaving group, primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

  • A C4-acetyl group , suitable for reductive aminations, aldol condensations, or cyclizations to form complex fused heterocycles.

This application note details the mechanistic rationale and self-validating protocols for leveraging this intermediate in drug discovery workflows.

Physicochemical Properties & Reactivity Profile

To ensure reproducibility, the fundamental properties of the intermediate are summarized below. The compound is generally bench-stable but requires specific handling during air-sensitive cross-coupling reactions.

ParameterValue / Description
Chemical Name 1-(1-Chloroisoquinolin-4-yl)ethanone
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Key Functional Groups C1-Chloride (Electrophile), C4-Acetyl (Ketone)
Storage Conditions 2–8 °C, protect from moisture and light
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in water

Mechanistic Insights: Causality in Reactivity

The Synergistic Activation of the C1 Position

In standard 1-chloroisoquinolines, the C1 position is activated toward nucleophilic attack because the adjacent endocyclic nitrogen atom acts as an electron sink. In 1-(1-chloroisoquinolin-4-yl)ethanone, the C4-acetyl group exerts an additional electron-withdrawing effect via both induction and resonance. This synergistic electron withdrawal significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the isoquinoline ring. Consequently, SNAr reactions with amines proceed smoothly, often without the need for transition-metal catalysts[3].

Orthogonal Functionalization Strategy

The distinct electronic natures of the C1-chloride and C4-acetyl groups allow for chemoselective, orthogonal functionalization. The C1 chloride can be displaced or cross-coupled first, leaving the C4 ketone intact for subsequent derivatization, or vice versa.

Workflow Start 1-(1-Chloroisoquinolin-4-yl)ethanone SNAr SNAr Amination Start->SNAr Amines, Base Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)2, Pd cat. RedAm Reductive Amination Start->RedAm Amine, NaBH(OAc)3 Prod1 C1-Aminated ROCK Precursor SNAr->Prod1 Prod2 C1-Arylated Biaryl Scaffold Suzuki->Prod2 Prod3 C4-Functionalized Intermediate RedAm->Prod3

Figure 1: Orthogonal functionalization pathways of 1-(1-Chloroisoquinolin-4-yl)ethanone.

Mechanism Step1 1-(1-Chloroisoquinolin-4-yl)ethanone + Amine Nucleophile Step2 Nucleophilic Attack at C1 (LUMO lowered by N2 & C4-Acetyl) Step1->Step2 Step3 Meisenheimer Complex (Anion stabilized by resonance) Step2->Step3 Step4 Chloride Elimination (Fast step) Step3->Step4 Step5 C1-Aminated Product (Aromatization Restored) Step4->Step5

Figure 2: Mechanistic pathway of Nucleophilic Aromatic Substitution at the C1 position.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints to ensure experimental success.

Protocol A: Transition-Metal-Free SNAr with Amines (ROCK Inhibitor Precursor Synthesis)

This protocol displaces the C1-chloride with a secondary amine (e.g., homopiperazine) to generate fasudil-like analogs[1],[3].

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 mmol) in anhydrous Isopropanol (10 mL).

  • Reagent Addition: Add the secondary amine (3.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality: The excess amine drives the equilibrium, while DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl, preventing the protonation of the nucleophile.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material is strongly UV-active. A successful reaction is indicated by the complete consumption of the starting material and the appearance of a more polar, highly fluorescent product spot (due to the extended push-pull chromophore system).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Dry the combined organics over Na2SO4 and concentrate to yield the C1-aminated product.

Protocol B: Suzuki-Miyaura Cross-Coupling at C1

This protocol utilizes palladium catalysis to construct C1-arylated isoquinolines, a common motif in kinase inhibitors[2].

  • Reaction Setup: To a Schlenk tube, add 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 mmol), an arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol). Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand prevents catalyst poisoning by the coordinating isoquinoline nitrogen.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Causality: Water is strictly required to hydrolyze the boronic acid into the reactive, electron-rich boronate species necessary for the transmetalation step.

  • Heating: Seal the tube under a nitrogen atmosphere and heat at 90 °C for 8 hours.

  • Validation Check (In-Process): The initial biphasic suspension will darken to a deep brown/black as active Pd(0) species cycle. Post-reaction, analyze the organic layer via LC-MS. Success is validated by the presence of the cross-coupled mass and the complete disappearance of the M+2 isotope pattern characteristic of the starting chloride.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Chemoselective Reductive Amination at C4

This protocol functionalizes the C4-acetyl group while leaving the C1-chloride intact for downstream chemistry.

  • Imine Formation: Dissolve 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 mmol) and a primary amine (1.2 mmol) in 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.5 mmol). Stir at room temperature for 2 hours. Causality: Acetic acid acts as a Brønsted acid catalyst to activate the ketone for nucleophilic attack, facilitating iminium ion formation.

  • Validation Check (In-Process): The formation of the intermediate iminium ion is often accompanied by a distinct color shift (typically yellowing) in the solution.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol) in small portions. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone or causing dechlorination at the C1 position.

  • Workup: Stir for an additional 12 hours. Quench with 1N NaOH (10 mL) to break down boron complexes. Extract with DCM, dry over MgSO4, and concentrate to isolate the functionalized intermediate.

References

  • Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics PubMed Central (NIH)[1]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols The Journal of Organic Chemistry (ACS Publications)[2]

  • Reduced-Phenalenyl-Based Molecule as a Super Electron Donor for Radical-Mediated C–N Coupling Catalysis at Room Temperature Journal of the American Chemical Society (ACS Publications)[3]

Sources

Application Note: High-Throughput Screening Assays for the Interrogation of Isoquinoline Compound Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This has led to significant interest in screening isoquinoline-based compound libraries for novel therapeutic agents. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these large libraries against a multitude of biological targets.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for isoquinoline compounds. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for key biochemical and cell-based assays, and discuss the critical aspects of data analysis and hit validation.

Introduction: The Significance of the Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives represent a vital class of heterocyclic compounds, both naturally occurring and synthetically accessible, that exhibit a remarkable diversity of biological effects.[2] From the potent analgesic properties of morphine to the anti-cancer activities of compounds targeting DNA topoisomerases and kinases, the isoquinoline nucleus is a cornerstone of modern pharmacology.[2] The structural rigidity and the capacity for diverse substitutions on the isoquinoline ring system allow for the fine-tuning of interactions with a wide array of biological targets, including enzymes and receptors.

The advent of combinatorial chemistry and advanced synthetic methodologies has enabled the creation of vast and diverse isoquinoline-based compound libraries.[6][7] To unlock the therapeutic potential hidden within these libraries, HTS has become an indispensable tool.[3][4] HTS allows for the rapid and automated testing of thousands to millions of compounds, facilitating the identification of "hit" molecules with desired biological activity.[4][8] This document will guide the user through the critical considerations and methodologies for successfully employing HTS to discover novel drug candidates from isoquinoline libraries.

Strategic Considerations for HTS Assay Design

The success of any HTS campaign hinges on the careful design and validation of the screening assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a primary decision point, each with its own set of advantages and limitations.

  • Biochemical Assays: These assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a compound with its intended target.[9] They are generally simpler to automate, have lower variability, and provide direct evidence of target engagement.[10] This makes them ideal for screening for inhibitors of specific enzymes, a common application for isoquinoline compounds.[1][10]

  • Cell-Based Assays: In contrast, cell-based assays use living cells, offering a more biologically relevant context by accounting for factors like cell permeability, metabolism, and off-target effects.[11][12][13] These assays can measure a wide range of cellular responses, including proliferation, cytotoxicity, changes in signaling pathways, and reporter gene expression.[12][13] They are particularly valuable for understanding a compound's activity within a complex biological system.[11][12]

The selection of the appropriate assay format is dictated by the biological question being addressed. For instance, when screening for inhibitors of a specific kinase, a biochemical fluorescence polarization assay might be the initial choice, followed by a cell-based assay to confirm cellular potency and assess cytotoxicity.

HTS Assay Formats for Isoquinoline Compound Screening

A variety of HTS-compatible assay formats are available, with fluorescence- and luminescence-based methods being the most prevalent due to their high sensitivity and amenability to automation.[3][10]

Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS, offering a diverse toolkit for measuring molecular interactions and enzymatic activity.[3][10]

  • Fluorescence Polarization (FP): FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule. It is particularly well-suited for studying binding events. In a typical kinase inhibitor screen, a fluorescently labeled tracer that binds to the kinase is displaced by an active inhibitor from the isoquinoline library, leading to a decrease in fluorescence polarization.

  • Förster Resonance Energy Transfer (FRET): FRET-based assays are used to measure the proximity of two fluorescent molecules. In the context of protease inhibitor screening, a substrate can be labeled with a FRET donor and acceptor pair. Cleavage of the substrate by the protease separates the pair, leading to a loss of FRET. An isoquinoline-based inhibitor would prevent this cleavage, thus maintaining the FRET signal.

  • Time-Resolved FRET (TR-FRET): TR-FRET is an advancement over standard FRET that uses long-lifetime lanthanide donors to reduce background fluorescence, thereby increasing assay sensitivity and robustness.

Luminescence-Based Assays

Luminescence-based assays, which measure the light produced from a chemical reaction, are also widely used in HTS due to their high signal-to-background ratios.

  • Enzyme-Coupled Assays: Many enzymatic reactions can be coupled to a secondary reaction that produces light. For example, the activity of ATP-dependent enzymes like kinases can be monitored by measuring the amount of ATP remaining in the reaction using luciferase-based assays.[14]

  • Reporter Gene Assays: These cell-based assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. An isoquinoline compound that modulates the signaling pathway upstream of the promoter will alter the expression of the reporter gene, which can be quantified by measuring light output or fluorescence.

Application Focus: Screening for Isoquinoline-Based PARP Inhibitors

A significant area of interest for isoquinoline compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[15][16] PARP inhibitors have shown remarkable efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[15][16][17][18]

Mechanism of Action of PARP Inhibitors

PARP1, a key member of the PARP family, acts as a "molecular nick sensor" for single-strand DNA breaks.[15] Upon binding to damaged DNA, PARP1 catalyzes the transfer of ADP-ribose units to itself and other acceptor proteins, creating a scaffold to recruit other DNA repair proteins.[15][16] PARP inhibitors work by competing with the NAD+ substrate at the catalytic site of PARP, preventing this poly(ADP-ribosyl)ation.[16] This leads to the "trapping" of PARP on the DNA, which can stall replication forks and lead to the formation of double-strand breaks.[16][18][19] In cells with deficient homologous recombination repair (like BRCA-mutated cells), these double-strand breaks cannot be efficiently repaired, leading to cell death.[15][17]

Diagram: Simplified PARP1 Signaling and Inhibition

PARP_Inhibition cluster_0 Normal Cell Response to DNA Damage cluster_1 Action of Isoquinoline PARP Inhibitor DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR PAR Chains (Recruitment Scaffold) PARP1->PAR synthesizes Trapped_PARP Trapped PARP1 on DNA PARP1->Trapped_PARP Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates Isoquinoline_Inhibitor Isoquinoline PARP Inhibitor Isoquinoline_Inhibitor->PARP1 inhibits Replication_Fork_Stall Replication Fork Stall & DSB Trapped_PARP->Replication_Fork_Stall Cell_Death Synthetic Lethality (in HR-deficient cells) Replication_Fork_Stall->Cell_Death

Caption: Mechanism of PARP1 inhibition by isoquinoline compounds.

Protocols for High-Throughput Screening

The following protocols provide a framework for conducting HTS assays to identify isoquinoline-based inhibitors of a target enzyme and to assess their cellular activity.

Protocol 1: Biochemical Fluorescence Polarization (FP) Assay for Kinase Inhibitors

This protocol describes a competitive FP assay to identify isoquinoline compounds that inhibit the binding of a fluorescently labeled tracer to a target kinase.

Materials:

  • Purified target kinase

  • Fluorescently labeled kinase tracer (ligand)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Isoquinoline compound library (typically dissolved in DMSO)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each isoquinoline compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

  • Enzyme and Tracer Preparation: Prepare a working solution of the target kinase and the fluorescent tracer in assay buffer. The concentrations should be optimized beforehand to achieve a stable and robust FP signal.

  • Assay Reaction: Add the enzyme/tracer mix to the compound-containing wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis: The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))

Where:

  • P_sample is the polarization value of the test compound.

  • P_min is the average polarization of the positive control (maximum inhibition).

  • P_max is the average polarization of the negative control (no inhibition).

Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay

This protocol outlines a method to assess the effect of hit compounds from the primary screen on the proliferation and viability of cancer cells using a luminescent ATP-based assay.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient cell line for PARP inhibitor screening)

  • Cell culture medium and supplements

  • 384-well, white, clear-bottom microplates

  • Isoquinoline hit compounds

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined density and allow them to attach overnight.[13]

  • Compound Treatment: Add serial dilutions of the isoquinoline hit compounds to the cells. Include appropriate controls (e.g., DMSO, known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Development: Add the luminescent cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is normalized to the DMSO-treated control wells to determine the percentage of cell viability. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated by fitting the data to a dose-response curve.

Data Management and Hit Validation

A successful HTS campaign generates a large amount of data that requires careful management and analysis.[8] Hits identified in the primary screen should be subjected to a rigorous validation process to eliminate false positives and confirm their activity.

Diagram: HTS Workflow and Hit Triage

HTS_Workflow cluster_0 Screening Campaign cluster_1 Hit Validation Cascade Compound_Library Isoquinoline Compound Library Primary_Screen Primary HTS Assay (e.g., FP, FRET) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Cellular_Assay Cell-Based Assay (Potency & Cytotoxicity) Orthogonal_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Candidate Validated Lead Candidate SAR_Analysis->Lead_Candidate

Caption: A typical workflow for an HTS campaign and subsequent hit validation.

Hit Validation Steps:

  • Dose-Response Confirmation: Re-test the initial hits at multiple concentrations to confirm their activity and determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate the hits using a different assay technology to rule out assay-specific artifacts.[9] For example, a hit from an FP assay could be confirmed using a TR-FRET assay.

  • Cellular Assays: Test the confirmed hits in relevant cell-based assays to assess their cellular potency, permeability, and potential toxicity.[20]

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the validated hits to understand the relationship between their chemical structure and biological activity. This helps in the optimization of the lead compounds.

Summary of Key Assay Parameters and Considerations

ParameterBiochemical AssaysCell-Based AssaysRationale and Key Considerations
Throughput High to Ultra-HighModerate to HighBiochemical assays are generally faster and simpler to automate.[10]
Biological Relevance LowerHigherCell-based assays provide a more physiologically relevant environment.[11][12]
Cost Generally LowerGenerally HigherCell-based assays require more expensive reagents and cell culture maintenance.
Data Variability LowerHigherBiological systems inherently have more variability.
Information Gained Direct target interaction, Potency (IC50)Cellular potency, Cytotoxicity, Mechanism of action in a cellular context.[13]
Common Pitfalls Compound interference (e.g., fluorescence quenching), Enzyme instabilityCompound cytotoxicity, Poor cell permeability, Off-target effects.

Conclusion

High-throughput screening is a powerful engine for modern drug discovery, and when applied to libraries of isoquinoline compounds, it holds immense promise for the identification of novel therapeutics. By carefully selecting the appropriate assay format, rigorously validating the screening results, and understanding the underlying biological mechanisms, researchers can significantly increase the probability of success in their drug discovery endeavors. The protocols and strategies outlined in this application note provide a solid foundation for embarking on HTS campaigns targeting the vast and pharmacologically rich chemical space of isoquinoline derivatives.

References

  • Antony, E., et al. (2020). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Theranostics, 10(1), 209-223. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery, 2(5), 369-378. [Link]

  • G. S. S. R. K. Naidu, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 13(15), 586-610. [Link]

  • Koresawa, M., & Okabe, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 251-260. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Kacprzak, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(14), 5373. [Link]

  • Breier, A., et al. (2008). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 89(3), 337-344. [Link]

  • Abdel-Aziem, A., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 28(19), 6821. [Link]

  • Castillo, P., et al. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules, 27(13), 4172. [Link]

  • Foucourt, A., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7588. [Link]

  • King, O. N., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PloS one, 5(11), e15535. [Link]

  • Koresawa, M., & Okabe, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 24(3), 251-260. [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(11), 2200-2210. [Link]

  • Pharma Models. (2014, July 23). High-Throughput Screening Methods in Drug Discovery. [Link]

  • Zaremba, T., & Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in cell and developmental biology, 8, 564601. [Link]

  • Sýkora, J., et al. (2016). Fluorescent Inhibitors as Tools To Characterize Enzymes: Case Study of the Lipid Kinase Phosphatidylinositol 4-Kinase β. Journal of medicinal chemistry, 59(23), 10777-10784. [Link]

  • Davis, B. A., & Boulton, A. A. (1981). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of chromatography. B, Biomedical sciences and applications, 222(2), 271-275. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • An, F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. Current protocols in chemical biology, 2(4), 209-230. [Link]

  • Gelin, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC medicinal chemistry, 12(10), 1665-1685. [Link]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Zhang, Y., et al. (2023). High-throughput screening technologies for drug discovery. Frontiers in Molecular Biosciences, 10, 1294849. [Link]

  • ResearchGate. (2021). Mechanism of Action of PARP Inhibitors. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Carnero, A. (2006). High throughput screening in drug discovery. Clinical and translational oncology, 8(7), 482-490. [Link]

  • Cha, S., et al. (2023). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC medicinal chemistry, 14(10), 2004-2015. [Link]

  • Szymański, P., et al. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International journal of molecular sciences, 13(1), 4-24. [Link]

Sources

Application Note: Amination of 1-(1-Chloroisoquinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents [1]. The functionalization of 1-(1-chloroisoquinolin-4-yl)ethanone via C–N bond formation is a critical transformation for generating 1-aminoisoquinoline derivatives.

The success of this reaction relies on understanding the electronic topology of the substrate. The C1 position of the isoquinoline ring is highly electrophilic. This is driven by two synergistic factors:

  • Endocyclic Nitrogen Activation: The adjacent ring nitrogen acts as a powerful electron sink, polarizing the C1–Cl bond.

  • Exocyclic Acetyl Activation: The acetyl group at the C4 position acts as an electron-withdrawing group (EWG). Through resonance and inductive effects, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, profoundly stabilizing the anionic Meisenheimer complex formed during nucleophilic attack [2].

Because of this dual activation, highly nucleophilic aliphatic amines can substitute the chloride via a catalyst-free Nucleophilic Aromatic Substitution (SNAr) . However, for less nucleophilic amines (such as sterically hindered or electron-deficient anilines), SNAr is kinetically unfavorable. In these cases, Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is required to force the C–N bond formation [1].

Mechanism Reactant 1-Chloro-4-acetyl isoquinoline Attack Nucleophilic Attack (Amine lone pair) Reactant->Attack Meisenheimer Meisenheimer Complex (Stabilized by C4-Acetyl) Attack->Meisenheimer Elimination Chloride Elimination (Rearomatization) Meisenheimer->Elimination Product 1-Aminoisoquinoline Derivative Elimination->Product

Fig 1: Stepwise mechanism of the S_NAr reaction for 1-chloroisoquinoline derivatives.

Experimental Strategy and Decision Matrix

To ensure maximum yield and minimize degradation, the choice of protocol must be dictated by the nucleophilicity and steric bulk of the incoming amine.

Workflow Start Substrate: 1-(1-Chloroisoquinolin-4-yl)ethanone + Amine Partner CheckAmine Assess Amine Nucleophilicity Start->CheckAmine Aliphatic Aliphatic / Cyclic Amines (Strong Nucleophiles) CheckAmine->Aliphatic Aromatic Anilines / Heteroarylamines (Weak Nucleophiles) CheckAmine->Aromatic SNAr Protocol A: Catalyst-Free S_NAr (DMF, DIPEA, 80–100 °C) Aliphatic->SNAr Buchwald Protocol B: Buchwald-Hartwig (Pd(OAc)2, BINAP, 100 °C) Aromatic->Buchwald Product Target: 1-(1-(substituted amino)isoquinolin-4-yl)ethanone SNAr->Product Buchwald->Product

Fig 2: Decision workflow for selecting the appropriate amination protocol.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for both protocols, demonstrating the causality behind the chosen standard conditions.

Protocol TypeAmine ClassSolventBaseCatalyst / LigandTemp (°C)Time (h)Yield (%)
A (SNAr) Morpholine (Aliphatic)THFEt₃NNone651245%
A (SNAr) Morpholine (Aliphatic)DMFDIPEANone90492%
B (Coupling) Aniline (Aromatic)DMFDIPEANone12024<10% (NR)
B (Coupling) Aniline (Aromatic)TolueneCs₂CO₃Pd(OAc)₂ / XPhos1001668%
B (Coupling) Aniline (Aromatic)1,4-DioxaneK₂CO₃Pd(OAc)₂ / BINAP1001688%

Data Interpretation: For SNAr, the polar aprotic nature of DMF stabilizes the highly polar transition state leading to the Meisenheimer complex, vastly outperforming THF. For Buchwald-Hartwig coupling, the bidentate ligand BINAP provides a wide bite angle that accelerates the reductive elimination step of the catalytic cycle, resulting in superior yields compared to monodentate ligands [1].

Detailed Experimental Protocols

Protocol A: Catalyst-Free SNAr (For Aliphatic Amines)

Self-Validating Principle: The use of DIPEA acts as an acid scavenger, preventing the formation of amine hydrochlorides which would otherwise stall the reaction.

Materials:

  • 1-(1-Chloroisoquinolin-4-yl)ethanone (1.0 equiv, 1.0 mmol, 205.6 mg)

  • Aliphatic Amine (e.g., Morpholine, Piperidine) (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(1-chloroisoquinolin-4-yl)ethanone in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add the aliphatic amine (1.5 mmol) followed by DIPEA (2.0 mmol) dropwise at room temperature.

  • Heating: Seal the vial and transfer it to a pre-heated reaction block at 90 °C. Stir vigorously for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material (UV active, Rf ~0.6) should completely convert to a more polar baseline product (Rf ~0.3).

  • Quenching & Workup: Cool the mixture to room temperature. Pour the reaction mixture into 25 mL of ice-cold distilled water. This will dissolve the DMF and DIPEA-HCl salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Aromatic Amines)

Self-Validating Principle: Oxygen is a potent poison for Pd(0) active species. Strict adherence to the degassing protocol ensures catalyst turnover and prevents homocoupling artifacts [1].

Materials:

  • 1-(1-Chloroisoquinolin-4-yl)ethanone (1.0 equiv, 1.0 mmol, 205.6 mg)

  • Aryl Amine (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%, 11.2 mg)

  • rac-BINAP (0.10 equiv, 10 mol%, 62.2 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

  • Anhydrous 1,4-Dioxane (10.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or a sealed microwave vial, add 1-(1-chloroisoquinolin-4-yl)ethanone, the aryl amine, Pd(OAc)₂, rac-BINAP, and finely powdered anhydrous K₂CO₃.

  • Degassing: Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10.0 mL) via a gas-tight syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalytic Cycle Initiation: Seal the tube and heat the mixture to 100 °C in an oil bath. The mixture will typically transition from a reddish-brown suspension to a darker, homogeneous solution as the active Pd(0) species is generated.

  • Reaction Monitoring: Stir at 100 °C for 16 hours. Confirm consumption of the aryl halide via LC-MS.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Rinse the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: Dichloromethane to 5% Methanol in Dichloromethane) to yield the pure product.

Analytical Characterization

To verify the success of the amination, researchers should rely on the following spectral shifts:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The disappearance of the highly deshielded proton signal adjacent to the chlorine (if applicable in similar analogs) and the appearance of a broad singlet corresponding to the newly formed N–H bond (typically between δ 6.5–8.5 ppm, depending on hydrogen bonding). The acetyl methyl group will remain a sharp singlet near δ 2.6 ppm.

  • LC-MS (ESI+): The product will show a distinct [M+H]⁺ peak. Crucially, the characteristic 3:1 isotopic pattern of the chlorine atom (M / M+2) present in the starting material will be completely absent in the product mass spectrum.

References

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. J-Stage.
  • Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. ACS Organic Letters.

Application Note: Catalytic Methods for the Functionalization of 1-(1-Chloroisoquinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. Among its derivatives, 1-(1-chloroisoquinolin-4-yl)ethanone stands out as an exceptionally versatile, bifunctional building block. For researchers and drug development professionals, this molecule offers two distinct, orthogonal handles for late-stage diversification: the highly electrophilic C1-chloro group and the C4-acetyl (ketone) group.

Understanding the underlying electronic distribution of this scaffold is critical for designing site-selective reactions[1].

  • C1-Position (Chloro Reactivity): The electronegative nitrogen atom in the isoquinoline ring highly polarizes the C1 position. This effect is synergistically enhanced by the electron-withdrawing nature of the C4-acetyl group, which lowers the lowest unoccupied molecular orbital (LUMO) of the ring. Consequently, the C1–Cl bond is exceptionally prone to oxidative addition by low-valent palladium species [2] and direct Nucleophilic Aromatic Substitution (SNAr).

  • C4-Position (Acetyl Reactivity): The methyl ketone provides a distinct handle for enolate-driven alpha-functionalization or reductive amination. Because ketones are less reactive than aldehydes, and the C1–Cl bond is sensitive to strong reductants, chemoselective functionalization of the C4 position requires precise catalytic control to prevent unwanted hydrodehalogenation.

Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available for 1-(1-chloroisoquinolin-4-yl)ethanone, allowing for independent functionalization of either the C1 or C4 position.

G Core 1-(1-Chloroisoquinolin-4-yl)ethanone (Bifunctional Scaffold) C1_Path C1-Chloro Reactivity (Highly Electrophilic) Core->C1_Path C4_Path C4-Acetyl Reactivity (Ketone Chemistry) Core->C4_Path Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed Arylation) C1_Path->Suzuki SNAr SNAr Amination (Nucleophilic Substitution) C1_Path->SNAr RedAm Reductive Amination (Mild Hydride Reduction) C4_Path->RedAm Enolate Enolate Functionalization (Alpha-Arylation/Alkylation) C4_Path->Enolate Prod1 1-Aryl-4-acetylisoquinoline (Retains C4-Ketone) Suzuki->Prod1 Prod2 1-Chloro-4-(1-aminoethyl)isoquinoline (Retains C1-Chloro) RedAm->Prod2

Orthogonal functionalization pathways of 1-(1-chloroisoquinolin-4-yl)ethanone.

Quantitative Data: Catalyst System Optimization

When targeting the C1 position via cross-coupling, the choice of transition metal and ligand is paramount. Interestingly, while nickel catalysts are often used as cost-effective alternatives to palladium, the use of Ni(dppf)Cl₂ with α-halo-N-heterocycles like 1-chloroisoquinoline results in the formation of stable, catalytically inactive dinickel species, severely inhibiting the cross-coupling[4]. Palladium remains the gold standard.

Table 1: Catalyst System Optimization for C1-Arylation of 1-Chloroisoquinolines

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂O9088Standard biphasic conditions; excellent conversion [3].
Pd(dppf)Cl₂ (5 mol%)K₃PO₄1,4-Dioxane10092Superior for sterically hindered aryl boronic acids.
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11095Rapid conversion; suppresses protodeboronation of unstable boronic acids.
NiCl₂(dppf) (10 mol%)K₃PO₄THF80< 5Inhibited by the formation of a stable, catalytically inactive dinickel complex [4].

Experimental Protocols

Protocol A: Site-Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C1

Objective: Arylation of the C1 position while leaving the C4-acetyl group completely intact.

Causality & Design: A biphasic solvent system (DME/H₂O) is employed because water is essential for the formation of the reactive hydroxyboronate intermediate, which undergoes transmetalation much faster than the neutral boronic acid. Potassium carbonate (K₂CO₃) is selected as a mild base to prevent unwanted aldol condensation of the C4-acetyl group, which could occur with stronger bases like KOH or NaOtBu.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and deionized water (0.1 M relative to the substrate). Causality: Degassing is critical. Oxygen irreversibly oxidizes the active Pd(0) species to a catalytically inactive Pd(II) peroxo complex. Sparge the biphasic mixture with argon gas for 15 minutes.

  • Catalyst Introduction: Under a positive flow of argon, add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring: Stir the reaction for 12–18 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a new, highly UV-active spot indicates successful cross-coupling.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the 1-aryl-4-acetylisoquinoline.

Protocol B: Chemoselective Reductive Amination of the C4-Acetyl Group

Objective: Convert the C4-ketone to a secondary or tertiary amine while preserving the highly reactive C1-Cl bond for subsequent late-stage functionalization.

Causality & Design: Direct reduction with strong hydrides (e.g., LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) will inevitably cause hydrodehalogenation at the C1 position. Therefore, a two-step reductive amination using Titanium(IV) isopropoxide (Ti(OiPr)₄) and Sodium cyanoborohydride (NaBH₃CN) is employed. Ti(OiPr)₄ acts as a Lewis acid and a water scavenger to drive the formation of the sterically hindered ketimine. NaBH₃CN is a mild hydride source that selectively reduces the iminium ion at slightly acidic pH without affecting the C1–Cl bond.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under argon, dissolve 1-(1-chloroisoquinolin-4-yl)ethanone (1.0 equiv) and the desired primary or secondary amine (1.5 equiv) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.

  • Activation: Stir the mixture at room temperature for 12 hours. Causality: The extended time is required because ketones are significantly less electrophilic than aldehydes, and the C4 position is sterically hindered by the adjacent peri-hydrogen of the isoquinoline ring.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 equiv) in one portion, followed by the dropwise addition of glacial acetic acid (to achieve pH ~5-6). Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • Quenching & Workup: Quench the reaction by carefully adding 1 M aqueous NaOH to precipitate titanium salts as TiO₂. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Separate the layers of the filtrate. Extract the aqueous phase with EtOAc. Dry the combined organics over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography to isolate the 1-chloro-4-(1-aminoethyl)isoquinoline derivative.

References

  • Halder, P., Talukdar, V., Iqubal, A., & Das, P. (2022). "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." The Journal of Organic Chemistry, 87(21), 13965-13979. URL: [Link]

  • Smith, C., et al. (2017). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important scaffolds." Chemical Science, 8(1), 52-53. URL: [Link]

  • Rajeswara Rao, M., et al. (2017). "Synthesis, photophysical, electrochemical and electroluminescence studies of red emitting phosphorescent Ir(III) heteroleptic complexes." Journal of Chemical Sciences, 129, 1350. URL: [Link]

  • Cooper, A. K., et al. (2021). "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science, 12(42), 14074-14080. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1-Chloroisoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of isoquinoline derivatives. This guide is specifically designed for researchers and drug development professionals tasked with the chromatographic isolation of 1-(1-Chloroisoquinolin-4-YL)ethanone .

Because isoquinoline derivatives possess unique electronic properties—specifically the basicity of the heterocyclic nitrogen combined with the electron-withdrawing nature of the chlorine and acetyl groups—standard purification workflows often require targeted optimization. This document synthesizes field-proven troubleshooting strategies, causal explanations for common chromatographic failures, and self-validating protocols.

Chromatographic Workflow Visualization

The following diagram outlines the critical path for isolating 1-(1-Chloroisoquinolin-4-YL)ethanone from a crude reaction mixture.

PurificationWorkflow A Crude 1-(1-Chloroisoquinolin-4-YL)ethanone (Oily/Dark Residue) B Aqueous Workup (NaHCO3 / Brine Wash) A->B C Normal-Phase Silica Chromatography (Hexane/EtOAc Gradient) B->C D Fraction Analysis (TLC / UV Detection at 254 nm) C->D E Concentration in vacuo Pure Crystalline Product D->E

Caption: Workflow for the chromatographic purification of 1-(1-Chloroisoquinolin-4-YL)ethanone.

Frequently Asked Questions & Troubleshooting

Q1: My crude product is an oily, dark residue. Will this affect my column chromatography?

A1: Yes. Loading an oily or dark-colored crude product directly onto a silica column often indicates the presence of polymeric impurities or residual acidic/basic components[1].

  • Causality: Acidic or highly polar impurities interact strongly with the stationary phase, overloading the column and causing severe band broadening. This prevents the target compound from partitioning efficiently between the mobile and stationary phases.

  • Solution: Always perform an aqueous workup prior to chromatography. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and wash with a mild base (saturated sodium bicarbonate) to neutralize acidic impurities, followed by a brine wash[1]. Drying and concentrating the organic layer in vacuo will yield a solid or less oily residue that is significantly more amenable to normal-phase chromatography[1].

Q2: How do I select the optimal solvent system for this compound?

A2: 1-(1-Chloroisoquinolin-4-YL)ethanone is a moderately polar compound due to the chlorine atom, the acetyl group, and the nitrogen in the isoquinoline ring[1]. Normal-phase chromatography is the elution mode of choice, as it offers superior selectivity for structural isomers and better compound stability compared to aqueous reverse-phase systems[2].

  • Causality: The dipole moments of the functional groups dictate that the compound will have moderate affinity for bare silica.

  • Solution: A highly effective starting point is a binary mixture of a non-polar solvent (hexanes) and a polar modifier (ethyl acetate)[1]. You must determine the optimal ratio via Thin-Layer Chromatography (TLC) prior to running the column. Adjust the solvent ratio to achieve an Rf​ value of 0.2–0.3 for the target compound; this ensures optimal retention and separation on the column[1].

Q3: My compound exhibits severe tailing on the silica column. How can I resolve this?

A3: Tailing is a common issue when purifying basic nitrogen-containing heterocycles like isoquinolines.

  • Causality: The basic nitrogen in the isoquinoline ring acts as a strong hydrogen bond acceptor, interacting with the acidic, un-endcapped silanol groups (-SiOH) on standard silica gel. This secondary interaction causes the compound to drag through the column rather than eluting in a tight band.

  • Solution: You can neutralize the acidic nature of standard silica gel by preparing your column slurry with a small amount of a non-nucleophilic base, typically 0.5–1% triethylamine (TEA)[1]. Alternatively, for highly basic derivatives, utilizing an amine-modified silica (silica-NH2) stationary phase with an alkane/alcohol mixture is an excellent strategy developed for high-throughput pharmaceutical purification[2].

Quantitative Data: Gradient Elution Optimization

To achieve high-throughput purification while maintaining resolution, a step-gradient approach is recommended. The table below summarizes the optimized gradient profile for eluting 1-(1-Chloroisoquinolin-4-YL)ethanone on standard silica gel.

Column Volume (CV)% Hexane% Ethyl AcetateMechanistic Purpose
0.0 - 2.090%10%Elute non-polar hydrocarbon impurities and unreacted starting materials.
2.0 - 5.080%20%Approach the target Rf​ (0.2-0.3); elute closely related non-polar byproducts.
5.0 - 8.070%30%Primary Elution Window: 1-(1-Chloroisoquinolin-4-YL)ethanone elutes here.
8.0 - 10.050%50%Column flush to remove highly polar baseline impurities.

Step-by-Step Methodology: Preparative Normal-Phase Chromatography

This protocol is designed as a self-validating system; step 4 ensures that the separation was successful before committing to solvent removal.

Protocol: Isolation of 1-(1-Chloroisoquinolin-4-YL)ethanone

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in 10% Ethyl Acetate / 90% Hexane. If tailing was observed in pilot TLCs, add 1% Triethylamine (v/v) to the slurry[1]. Pack the column evenly using positive air pressure.

  • Sample Loading: Dissolve the post-aqueous-workup crude solid in the minimum volume of dichloromethane (DCM). Carefully apply the solution to the flat head of the silica bed. Push the sample into the silica using positive pressure, then add a protective layer of sea sand.

  • Gradient Elution: Begin elution with the low-polarity solvent mixture (10% EtOAc). Gradually increase the polarity of the eluent (gradient elution) according to the table above[1].

  • Fraction Collection & Validation: Collect fractions in test tubes. Monitor the fractions by spotting them on a TLC plate alongside a crude reference standard. Visualize under UV light (254 nm).

  • Isolation: Combine all fractions containing the pure product (single spot at Rf​ 0.25). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(1-Chloroisoquinolin-4-YL)ethanone[1].

References

  • BenchChem. "Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde".
  • Chromatography Online. "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry".

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituting 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-chloroisoquinoline chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1-chloroisoquinoline as a key intermediate. As a versatile building block, its successful functionalization is critical for the synthesis of a wide range of pharmaceuticals and advanced materials.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will explore the causality behind experimental choices to empower you with a robust framework for reaction design and problem-solving.

Section 1: Core Concepts & General FAQs

This section addresses fundamental questions regarding the reactivity and handling of 1-chloroisoquinoline.

Q1: What are the primary pathways for substituting the chlorine atom on 1-chloroisoquinoline?

The chlorine at the 1-position of the isoquinoline ring is activated towards substitution through two primary mechanistic pathways, largely dictated by the chosen reagents and conditions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely used method. It allows for the formation of new carbon-carbon (e.g., Suzuki-Miyaura, Sonogashira) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds.[4][5] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Nucleophilic Aromatic Substitution (SNA_r_): This pathway involves the direct attack of a strong nucleophile on the electron-deficient carbon at the C1 position.[2][8] The reaction is facilitated by the electron-withdrawing nature of the isoquinoline nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).[9][10]

G cluster_main Substitution Pathways for 1-Chloroisoquinoline start 1-Chloroisoquinoline pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling Pd(0) catalyst, ligand, base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Strong Nucleophile (e.g., RO⁻, R₂N⁻) products_pd C-C Bond Formation (Suzuki, Sonogashira, etc.) C-N Bond Formation (Buchwald-Hartwig) pd_coupling->products_pd products_snar C-O, C-N, C-S Bond Formation (with strong nucleophiles) snar->products_snar G cluster_reagents Reagent & Setup Checks cluster_catalyst Catalyst System Evaluation cluster_conditions Condition Optimization start Reaction Failure: Low or No Yield reagents 1. Check Reagents & Setup start->reagents catalyst 2. Evaluate Catalyst System reagents->catalyst Reagents OK r1 Purity of 1-chloroisoquinoline? conditions 3. Optimize Conditions catalyst->conditions Catalyst System OK c1 Pd source active? (Pd(0) vs Pd(II) precatalyst) success Successful Reaction conditions->success Optimization Works co1 Temperature too low/high? r2 Boronic acid / Amine fresh? r3 Base anhydrous and finely ground? r4 Solvent properly degassed? c2 Correct ligand for aryl chloride? (Bulky, electron-rich) c3 Pd/Ligand ratio optimal? (Typically 1:1 to 1:2) c4 Catalyst poisoning by N-coordination? co2 Incorrect base? co3 Concentration too dilute?

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

FAQs: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with 1-chloroisoquinoline is not working. What is the most common cause?

The primary suspect is often catalyst poisoning . The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle. [11] Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the isoquinoline nitrogen. [11]Ligands from the Buchwald biarylphosphine family are particularly effective for coupling challenging aryl chlorides. [5]

Ligand Family Examples Key Feature
Biaryl Phosphines XPhos, SPhos, RuPhos Bulky and electron-rich; excellent for activating aryl chlorides. [5]
Diphosphines dppf, Xantphos Bidentate ligands that can offer catalyst stability. [7]

| Trialkyl Phosphines | P(t-Bu)₃ | Very electron-rich, good for accelerating oxidative addition. [12]|

Q4: My reaction mixture turns black and stalls. What does this mean?

The formation of palladium black indicates the precipitation of metallic palladium (Pd(0)) from the solution, leading to a loss of catalytic activity. [7][11]This can be caused by:

  • Ligand Dissociation/Decomposition: The active catalyst complex is unstable under the reaction conditions.

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition. [11]* Inefficient Pre-catalyst Activation: If using a Pd(II) source (like Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient or lead to aggregation. [13][11] Solutions:

  • Lower the Reaction Temperature: While this may slow the reaction rate, it can improve catalyst stability and overall yield. [11]2. Use a Pre-catalyst: Consider using a well-defined Pd(II) pre-catalyst (e.g., XPhos-Pd-G3). These are designed for clean and efficient generation of the active Pd(0) species upon exposure to a base. [5]3. Ensure Proper Degassing: Traces of oxygen can promote catalyst decomposition and unwanted side reactions like boronic acid homocoupling. [7][11]Degas all solvents and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. [11] Q5: How do I choose the right base for my Suzuki coupling?

The base is critical for activating the boronic acid to facilitate the transmetalation step. [14]The choice depends on the substrate's sensitivity and the solvent system.

  • Inorganic Bases (Carbonates, Phosphates): These are the most common and generally provide high yields. [14]K₃PO₄ is a strong, effective base, while carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are also widely used. [5][14]Cs₂CO₃ is often effective in challenging couplings due to its higher solubility in organic solvents. [14]* Aqueous vs. Anhydrous: Many Suzuki reactions benefit from a small amount of water, which helps dissolve the inorganic base and facilitates the catalytic cycle. [7][15]However, for substrates prone to protodeboronation (cleavage of the boronic acid), anhydrous conditions with a base like K₃PO₄ may be necessary. [11]

FAQs: Buchwald-Hartwig Amination

Q6: I am trying to couple an amine with 1-chloroisoquinoline, but the reaction is sluggish. How can I improve it?

Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step of the Buchwald-Hartwig amination. [16][17]Success hinges on an appropriately activated catalyst system.

Solutions:

  • Use a Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-Pd complex) to generate the active amide for reductive elimination. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. [5][6]2. Select an Appropriate Ligand: As with Suzuki couplings, bulky, electron-rich biaryl phosphine ligands are essential for promoting the challenging oxidative addition of the C-Cl bond. [5][6]3. Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are typically used. [17] Q7: I'm trying to couple a primary amine, but I'm getting low yields and side products. What's going wrong?

Primary amines can be challenging. Ammonia itself is particularly difficult due to its tight binding to palladium. [6]For other primary amines, competitive side reactions can be an issue.

Solutions:

  • Use an Ammonia Equivalent: For the synthesis of primary anilines, consider using a reagent that serves as an ammonia equivalent, such as benzophenone imine, followed by hydrolysis. [6]* Optimize Base and Ligand: The choice of base is critical. Weaker bases may be insufficient, while overly strong bases can cause side reactions with sensitive functional groups. [18]Screening different combinations of ligands (e.g., XPhos, RuPhos) and bases (NaOt-Bu, K₃PO₄, Cs₂CO₃) is often necessary.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_)

Q8: When is direct SNA_r_ a better choice than a cross-coupling reaction?

SNA_r_ is advantageous when you are using a very strong, non-basic nucleophile and want to avoid the cost and potential toxicity of palladium catalysts and ligands. It is particularly effective for introducing alkoxides (RO⁻) or thiolates (RS⁻).

The reaction is favored because the electron-withdrawing nitrogen atom in the isoquinoline ring helps stabilize the negative charge of the intermediate formed upon nucleophilic attack. [9][19] Q9: My SNA_r_ reaction is not proceeding. How can I increase the reactivity?

The rate of SNA_r_ is highly dependent on the nucleophile's strength and the solvent.

  • Increase Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For example, using sodium methoxide (NaOMe) is much more effective than methanol with a base like triethylamine.

  • Solvent Choice is Crucial: Polar aprotic solvents (e.g., DMSO, DMF) are ideal for SNA_r_. [20]These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive. Polar protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction. [20][21]

Section 4: General Experimental Protocols

These are starting-point protocols. Optimization for specific substrates is expected.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures. [1][14]

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-chloroisoquinoline (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 10:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To a flame-dried Schlenk flask, add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (x3).

  • Add Reagents: Under positive argon pressure, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%), 1-chloroisoquinoline (1.0 mmol, 1.0 equiv), and degassed anhydrous toluene (5 mL).

  • Add Nucleophile: Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction. Upon completion, cool to room temperature, pass through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(42), 9956-9960. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Chemistry Stack Exchange. (2015, November 12). How to decide between different possible substitution/elimination mechanisms under given conditions?. [Link]

  • Reddit r/chemistry. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(34), 6204-6214. Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(2), 263-278. [Link]

  • ResearchGate. Optimization of Pd-catalyzed cross-coupling reactions. [Link]

  • Chem-Impex. 1-Chloroisoquinoline. [Link]

  • Thieme. Isoquinoline. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2020, September 7). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • National Center for Biotechnology Information. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • Reddit r/Chempros. (2024, January 12). Failed suzuki coupling, any suggenstions?. [Link]

  • Chemsrc. (2025, August 27). 1-Chloroisoquinoline | CAS#:19493-44-8. [Link]

Sources

Technical Support Center: Preventing Decomposition of 1-(1-Chloroisoquinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and reacting 1-(1-Chloroisoquinolin-4-yl)ethanone . As a bifunctional building block containing both a highly reactive 1-chloroimine moiety and a 4-acetyl group, this compound is highly susceptible to premature decomposition, hydrolysis, and unwanted side reactions during synthetic workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your compound during complex transformations such as cross-coupling, nucleophilic aromatic substitution (SNAr), and enolization.

Core Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my 1-(1-Chloroisoquinolin-4-yl)ethanone convert into an isoquinolone byproduct during storage or reaction?

A: The 1-chloro position of the isoquinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom, which is further activated by the electron-withdrawing 4-acetyl group [1]. Exposure to adventitious moisture or aqueous bases leads to rapid nucleophilic aromatic substitution (SNAr) by water/hydroxide, yielding the thermodynamically stable 1-isoquinolone derivative.

  • Prevention: Always store the compound under an inert atmosphere (argon or nitrogen) at -20 °C. During reactions, use rigorously anhydrous solvents (e.g., Karl Fischer titration < 50 ppm water) and avoid aqueous bases in the reaction mixture unless the 1-chloro group is the intended target for substitution.

Q2: I am attempting a Suzuki-Miyaura coupling at the 1-chloro position, but I observe significant hydrodehalogenation. How can I prevent this?

A: Hydrodehalogenation (yielding 1-(isoquinolin-4-yl)ethanone) is a common off-cycle decomposition pathway in palladium-catalyzed cross-couplings of electron-deficient aryl chlorides. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often from the solvent, alkoxide bases, or aliphatic amine ligands) rather than transmetalation.

  • Prevention:

    • Switch from alkoxide bases to anhydrous inorganic bases like K3​PO4​ or Cs2​CO3​ .

    • Utilize bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) that accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.

    • Avoid primary or secondary alcohols as solvents.

Q3: During base-mediated reactions, my starting material disappears, but I get a complex polymeric mixture instead of the desired product. What is happening?

A: The 4-acetyl group contains acidic α-protons. In the presence of strong bases (e.g., NaH, LDA, or even prolonged exposure to K2​CO3​ at elevated temperatures), the ketone enolizes. The resulting enolate can attack the highly electrophilic 1-chloro position of another molecule, leading to rapid intermolecular aldol-type condensation and oligomerization.

  • Prevention: If your target reaction does not involve the acetyl group, keep reaction temperatures low (< 0 °C for strong bases) or protect the ketone as a ketal (e.g., using ethylene glycol and catalytic p-TsOH) prior to subjecting the molecule to basic conditions.

Quantitative Data & Condition Optimization

The following table summarizes the stability of 1-(1-Chloroisoquinolin-4-yl)ethanone under various common reaction conditions, guiding you toward optimal parameter selection.

Condition / ReagentTemp (°C)Time (h)Primary Decomposition Pathway% Recovery (Intact SM)Recommended Alternative
1M NaOH (aq) / THF252Hydrolysis to Isoquinolone< 5%Anhydrous Cs2​CO3​
Pd(PPh3​)4​ / NaOtBu / Toluene8012Hydrodehalogenation15% Pd2​(dba)3​ / XPhos / K3​PO4​
LDA / THF-781Intermolecular Condensation40%Ketal protection prior to base
Anhydrous DMF / K2​CO3​ 6024Stable (Trace hydrolysis)> 90%N/A (Optimal for SNAr)

Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Minimizing Dehalogenation)

This protocol is designed to achieve cross-coupling at the 1-position while preserving the 4-acetyl group and preventing hydrodehalogenation [2].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add 1-(1-Chloroisoquinolin-4-yl)ethanone (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K3​PO4​ (2.0 equiv), Pd2​(dba)3​ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration) via syringe.

  • Reaction: Heat the mixture to 80 °C for 6 hours under vigorous stirring. Monitor via LC-MS to ensure no isoquinolone formation.

  • Workup: Cool to room temperature, filter through a short pad of Celite using EtOAc, and concentrate under reduced pressure.

Protocol B: Ketal Protection of the 4-Acetyl Group

To prevent base-induced oligomerization during subsequent harsh transformations.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1-(1-Chloroisoquinolin-4-yl)ethanone (1.0 equiv) in anhydrous toluene.

  • Reagents: Add ethylene glycol (5.0 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv).

  • Reflux: Heat to reflux (approx. 110 °C) until water ceases to collect in the trap (typically 12-16 hours).

  • Quench: Cool to room temperature and quench with saturated aqueous NaHCO3​ to neutralize the acid and prevent hydrolysis of the 1-chloro group.

  • Extraction: Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate.

Mechanistic Visualizations

Decomposition Pathways of 1-(1-Chloroisoquinolin-4-yl)ethanone

The following diagram illustrates the competing pathways that lead to compound degradation if conditions are not strictly controlled.

DecompositionPathways SM 1-(1-Chloroisoquinolin-4-yl)ethanone Hydrolysis 1-Isoquinolone Derivative (Hydrolysis) SM->Hydrolysis H2O / Base (Nucleophilic Attack) Dehalogenation 1-(Isoquinolin-4-yl)ethanone (Hydrodehalogenation) SM->Dehalogenation Pd(0) / Alkoxide (β-Hydride Elimination) Oligomer Oligomeric Mixtures (Aldol Condensation) SM->Oligomer Strong Base (Enolate Formation)

Figure 1: Primary decomposition pathways of 1-(1-Chloroisoquinolin-4-yl)ethanone.

Optimized Reaction Workflow

Workflow Start Starting Material CheckBase Is Strong Base Required? Start->CheckBase Protect Perform Ketal Protection (Protocol B) CheckBase->Protect Yes Anhydrous Ensure Rigorous Anhydrous Conditions CheckBase->Anhydrous No Protect->Anhydrous Coupling Perform Cross-Coupling (Protocol A) Anhydrous->Coupling Product Desired Product Coupling->Product

Figure 2: Workflow for preventing decomposition during synthetic transformations.

References

Technical Support Center: Stability and Handling of 1-(1-Chloroisoquinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(1-Chloroisoquinolin-4-yl)ethanone . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this highly reactive intermediate. This document provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental integrity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my batch of 1-(1-Chloroisoquinolin-4-yl)ethanone show significant degradation to an isoquinolone byproduct during storage?

The Causality: The degradation you are observing is moisture-induced hydrolysis. The C-1 position of the isoquinoline ring is highly electrophilic because the adjacent nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer complex during nucleophilic attack[1]. In 1-(1-Chloroisoquinolin-4-yl)ethanone, the C-4 acetyl group exerts a strong electron-withdrawing effect (both −I and −M via resonance). This drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr). Even trace atmospheric moisture acts as a nucleophile, replacing the labile C-1 chlorine with a hydroxyl group. This intermediate rapidly tautomerizes to the thermodynamically stable 4-acetylisoquinolin-1(2H)-one (isocarbostyril) degradant[2].

Q2: How does the reaction workup procedure affect the stability of the compound?

The Causality: Reaction outcomes for 1-chloroisoquinolines are critically dependent on the method of workup[3]. Standard aqueous workups (pouring water into the reaction mixture) cause localized exothermic heating. This thermal spike, combined with the presence of water, exponentially accelerates the SNAr hydrolysis of the C-1 chlorine. Reverse quenching (pouring the mixture into a massive excess of ice) is required to control the thermodynamics and kinetically freeze the hydrolysis pathway[3].

Q3: Is the compound sensitive to ambient laboratory lighting?

The Causality: Yes. Halogenated isoquinolines exhibit documented photosensitivity and may be altered by light[4]. High-energy UV/Vis photons can induce homolytic cleavage of the C-Cl bond, leading to radical-mediated dimerization or complex oxidation cascades. Amber glassware is mandatory.

Part 2: Visualizing Degradation and Troubleshooting Workflows

SNAr_Hydrolysis A 1-(1-Chloroisoquinolin-4-yl)ethanone (Intact API) B Meisenheimer Complex (Anionic Intermediate) A->B + H2O / OH- (Nucleophilic Attack) C 1-Hydroxy Intermediate (Enol form) B->C - Cl- (Leaving Group) D 4-Acetylisoquinolin-1(2H)-one (Degradant) C->D Tautomerization

Mechanistic pathway of moisture-induced SNAr hydrolysis to the isoquinolone degradant.

Troubleshooting_Workflow Start Detect Degradation via HPLC/LC-MS Q1 Is the degradant +18 Da (M-Cl+OH)? (Isoquinolone formation) Start->Q1 Sol1 Implement strict anhydrous workup & Schlenk techniques Q1->Sol1 Yes Q2 Is it a photochemical dimer/radical? Q1->Q2 No Sol2 Use amber glassware & store at -20°C Q2->Sol2 Yes Q3 Thermal decomposition (loss of HCl)? Q2->Q3 No Sol3 Maintain temperature < 30°C Q3->Sol3 Yes

Decision tree for identifying and resolving 1-(1-Chloroisoquinolin-4-yl)ethanone degradation.

Part 3: Quantitative Stability Data

To guide your storage and handling parameters, we have summarized the quantitative degradation profiles below. Notice how the C-4 acetyl group dramatically accelerates hydrolysis compared to the unsubstituted baseline.

Table 1: Stability Profile of 1-(1-Chloroisoquinolin-4-yl)ethanone

Storage ConditionDurationPurity (HPLC Area %)Primary Degradant
25°C / 60% RH (Open container, Clear glass)7 days< 85%4-Acetylisoquinolin-1(2H)-one
25°C / 60% RH (Sealed, Argon, Amber glass)30 days> 99%None
40°C / 75% RH (Sealed, Argon, Amber glass)30 days97.5%Unknown thermal degradants
Ambient Light (Clear glass, Anhydrous)14 days92%Photolytic dimers

Table 2: Comparative Hydrolysis Half-Life (pH 7.0 Buffer, 25°C)

CompoundInductive/Resonance Effect at C-4Estimated Half-Life ( t1/2​ )
1-ChloroisoquinolineNeutral (-H)> 48 hours
1-(1-Chloroisoquinolin-4-yl)ethanoneStrongly Electron-Withdrawing (-M, -I)< 2 hours

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions regarding solvent dryness or workup efficiency. The following protocol is designed as a self-validating system —it includes built-in analytical checkpoints to confirm that hydrolysis has been successfully mitigated.

Protocol: Anhydrous Reaction Workup and Isolation

Objective: Isolate 1-(1-Chloroisoquinolin-4-yl)ethanone without triggering SNAr hydrolysis.

Step 1: Pre-Workup Validation (The Internal Control)

  • Action: Before initiating the quench, perform a Karl Fischer (KF) titration on all extraction solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Validation: Moisture content must be <50 ppm. If >50 ppm, pass the solvent through activated 4Å molecular sieves.

Step 2: Reverse Quenching Technique

  • Action: Prepare a large excess of crushed ice (at least 10x the reaction volume) in a pre-weighed amber Erlenmeyer flask.

  • Action: Slowly transfer the reaction mixture dropwise into the vigorously stirred ice using an addition funnel.

  • Causality: This reverse-quench method ensures the temperature never exceeds 0°C, kinetically freezing the hydrolysis pathway even in the presence of water[3].

Step 3: Rapid Phase Separation

  • Action: Immediately transfer the cold quenched mixture to a separatory funnel. Extract with the pre-validated anhydrous solvent (from Step 1).

  • Action: Wash the organic layer with cold brine (1 x 20 mL) and dry over anhydrous Na2​SO4​ . Filter immediately.

Step 4: In-Process Control (IPC) Validation

  • Action: Before concentrating the filtrate, run a rapid TLC (Eluent: Hexane/EtOAc 3:1) and visualize under 254 nm UV light.

  • Validation: 1-(1-Chloroisoquinolin-4-yl)ethanone will appear as a distinct, high-Rf spot. If a highly fluorescent, low-Rf spot is observed, it indicates 4-acetylisoquinolin-1(2H)-one formation. A clean baseline validates the success of the anhydrous workup.

Step 5: Concentration and Storage

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30°C to prevent thermal degradation.

  • Action: Purge the storage vial with Argon, seal with a PTFE-lined cap, and store at -20°C in the dark[4].

Part 5: References

  • Benchchem. Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas for 1-Chloro-3,6-dimethoxyisoquinoline. 2[2]

  • Frontiers in Chemistry. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. 1[1]

  • The Journal of Organic Chemistry (ACS Publications). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. 3[3]

  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET: 1-Chloroisoquinoline. 4[4]

Sources

Minimizing impurities in the synthesis of 1-(1-Chloroisoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized heterocycles. The preparation of 1-(1-chloroisoquinolin-4-yl)ethanone requires strict control over chemoselectivity. The most robust route involves a three-step sequence: C-1 chlorination of an N-oxide, regioselective C-4 bromination, and a chemoselective Stille cross-coupling.

This guide is designed to provide you with self-validating protocols, mechanistic causality, and targeted troubleshooting to minimize impurities at every stage of your workflow.

Synthetic Workflow Visualization

SynthesisWorkflow N1 Isoquinoline N-oxide (Starting Material) N2 1-Chloroisoquinoline (Intermediate 1) N1->N2 POCl3, 105 °C (Chlorination) I1 Isocarbostyril (Hydrolysis Impurity) N1->I1 Poor Workup (H2O, Heat) N3 4-Bromo-1-chloroisoquinoline (Intermediate 2) N2->N3 NBS, DMF (Electrophilic Bromination) N4 1-(1-Chloroisoquinolin-4-yl)ethanone (Target Product) N3->N4 1. Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 2. HCl (aq) (Stille Coupling & Hydrolysis) I2 Dechlorinated/Tin Byproducts (Coupling Impurities) N3->I2 Over-reaction / Poor Scavenging

Figure 1: Synthetic workflow for 1-(1-chloroisoquinolin-4-yl)ethanone and major impurity pathways.

Part 1: Mechanistic Insights & Experimental Protocols

Step 1: Synthesis of 1-Chloroisoquinoline

Mechanistic Causality: Treatment of isoquinoline N-oxide with phosphorus oxychloride (POCl3) initiates the phosphorylation of the N-oxide oxygen. This serves as a powerful dehydrating and activating event, forming a phosphate ester intermediate that primes the C-1 position for nucleophilic attack by the chloride ion, ultimately driving rearomatization and the expulsion of the phosphate leaving group[1]. Self-Validating Protocol:

  • Suspend isoquinoline N-oxide (20.0 g) in POCl3 (200 mL) under an ice bath to control the initial exothermic complexation[2].

  • Heat the reaction mixture to 105 °C and reflux overnight[2].

  • Critical Checkpoint: Upon completion, remove the excess POCl3 by distillation under reduced pressure before any aqueous exposure[2].

  • Quench the concentrated residue by dropwise addition into vigorously stirred ice water. Extract the aqueous layer with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to afford 1-chloroisoquinoline[2].

Step 2: Regioselective Bromination (4-Bromo-1-chloroisoquinoline)

Mechanistic Causality: While the isoquinoline core is generally deactivated toward electrophilic aromatic substitution due to the electron-withdrawing nitrogen, the C-4 position retains the highest electron density. Using N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine, preventing over-halogenation[3]. Self-Validating Protocol:

  • Dissolve 1-chloroisoquinoline (1.0 equiv) in anhydrous DMF.

  • Add NBS (1.1 equiv) portion-wise at 0 °C to prevent thermal degradation of the reagent.

  • Stir the mixture at room temperature for 12 hours, monitoring the disappearance of the starting material via LC-MS.

  • Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to ensure the removal of succinimide byproducts.

Step 3: Chemoselective Stille Coupling & Hydrolysis

Mechanistic Causality: The C-4 bromide undergoes oxidative addition with the Pd(0) catalyst at a significantly faster rate than the C-1 chloride. Coupling with tributyl(1-ethoxyvinyl)tin yields an intermediate enol ether. Subsequent acidic hydrolysis cleaves the ethyl ether, unmasking the target acetyl group. Self-Validating Protocol:

  • In a rigorously degassed Schlenk flask, combine 4-bromo-1-chloroisoquinoline (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and anhydrous toluene.

  • Add tributyl(1-ethoxyvinyl)tin (1.1 equiv) via syringe. Heat the mixture at 90 °C for 8 hours.

  • Cool the reaction to room temperature, add 2M HCl (aq), and stir vigorously for 2 hours to hydrolyze the enol ether.

  • Perform a Potassium Fluoride (KF) workup (detailed in the FAQ below), extract with ethyl acetate, and purify via silica gel chromatography.

Part 2: Troubleshooting & FAQs

Q: Why is my POCl3 chlorination yielding high levels of isocarbostyril (1-hydroxyisoquinoline) instead of the desired 1-chloroisoquinoline? A: This is a classic workup error caused by competitive hydrolysis. If the intermediate phosphoryl complex is exposed to water while the temperature is elevated, it hydrolyzes to the lactam (isocarbostyril) rather than undergoing chloride displacement[4]. Resolution: You must distill off the excess POCl3 under reduced pressure before the aqueous quench. Furthermore, ensure the concentrated residue is quenched over crushed ice, maintaining the internal temperature strictly below 5 °C.

Q: During the Stille coupling, I am observing a byproduct missing the C-1 chlorine (4-acetylisoquinoline). How do I prevent this dechlorination? A: Dechlorination is a result of over-reaction. Once the highly reactive C-4 bromide is consumed, the Pd(0) catalyst will eventually insert into the stronger C-1 C-Cl bond if heating is prolonged. Resolution: Strictly limit the reaction time by monitoring via LC-MS every 2 hours. Do not exceed 1.1 equivalents of the tin reagent, and do not push the temperature above 90 °C. If dechlorination persists, switch to a less electron-rich ligand system.

Q: My final product's NMR shows broad alkyl peaks between 0.8–1.5 ppm, and standard silica chromatography isn't removing this impurity. What is it, and how do I clear it? A: Those peaks indicate residual organotin byproducts (tributyltin derivatives), which streak severely on silica gel and are notoriously difficult to separate via standard chromatography. Resolution: Implement a Potassium Fluoride (KF) quench. After the HCl hydrolysis step, add a 10% aqueous KF solution to the mixture and stir vigorously for 30–45 minutes. The fluoride ions convert soluble trialkyltin species into polymeric tributyltin fluoride (Bu3SnF), an insoluble solid. Filter the entire biphasic mixture through a pad of Celite before transferring it to your separatory funnel.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative metrics and acceptable impurity thresholds for a highly optimized workflow.

Reaction StepTarget TransformationTypical YieldKey ImpurityAcceptable Impurity Limit
1. Chlorination N-Oxide → 1-Chloroisoquinoline80–85%Isocarbostyril (Lactam)< 5.0% (LC-MS AUC)
2. Bromination 1-Chloro → 4-Bromo-1-chloro75–80%Unreacted 1-chloroisoquinoline< 2.0% (LC-MS AUC)
3. Stille Coupling 4-Bromo → 4-Acetyl65–70%Dechlorinated analog< 1.0% (LC-MS AUC)
Post-Reaction Organotin Scavenging (KF)N/ATributyltin residues< 10 ppm (ICP-MS)

References

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - ACS Publications. Available at:[Link]

  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Isoquinoline Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Isoquinoline Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks in the synthesis and late-stage functionalization of substituted isoquinolines. This portal moves beyond basic reaction templates; it focuses on the causality of reaction failures—from electronic deactivation in classical cyclizations to catalyst poisoning in modern C-H activation—and provides self-validating protocols to ensure experimental success.

Part 1: Classical Ring Closures (Bischler-Napieralski & Pictet-Spengler)

Q1: My Bischler-Napieralski cyclization fails or gives <20% yield when my precursor has electron-withdrawing groups (EWGs). How can I drive this reaction to completion?

Causality & Expert Insight: The Bischler-Napieralski (B-N) reaction relies on an intramolecular electrophilic aromatic substitution[1]. Standard dehydrating agents like POCl3​ generate a nitrilium or iminium intermediate. If the aromatic ring is deactivated by EWGs (e.g., halogens, nitro, or ester groups), the nucleophilicity of the ring is insufficient to attack the electrophilic carbon. The reaction stalls, or the intermediate undergoes retro-Ritter degradation[2].

Solution: Switch to a highly electrophilic activating system. Using Trifluoromethanesulfonic anhydride ( Tf2​O ) with 2-chloropyridine generates a highly reactive keteniminium intermediate that forces cyclization even on deactivated rings. Alternatively, using PCl5​ in a nitrile solvent at room temperature prevents degradation while promoting cyclization[2].

BN_Logic A Substituted N-phenethylamide B Aromatic Ring Electronics? A->B C Electron-Donating (e.g., -OMe, -OH) B->C D Electron-Withdrawing (e.g., -F, -NO2) B->D E Standard Conditions: POCl3, Reflux C->E F Modified Conditions: Tf2O / 2-Chloropyridine D->F G 3,4-Dihydroisoquinoline E->G F->G

Caption: Workflow for selecting Bischler-Napieralski conditions based on substrate electronics.

Self-Validating Protocol: Tf2​O -Mediated B-N Cyclization

  • Setup: Dissolve the N-phenethylamide (1.0 eq) in anhydrous DCM (0.1 M) under an Argon atmosphere.

  • Activation: Add 2-chloropyridine (1.2 eq) and cool the flask to -78 °C.

  • Electrophile Addition: Dropwise add Tf2​O (1.1 eq). Self-Validation Check: The solution will typically turn bright yellow or orange, visually confirming the formation of the highly electrophilic keteniminium intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting amide via TLC (typically 1:1 Hexanes/EtOAc).

  • Quench: Quench strictly with saturated aqueous NaHCO3​ . Critical Step: A basic quench is required to neutralize the triflic acid byproduct and prevent the hydrolysis of the newly formed cyclic imine back to the open-chain amide. Extract with DCM and concentrate.

Q2: Why does my Pictet-Spengler reaction stall at the imine stage when using unactivated phenethylamines?

Causality & Expert Insight: The traditional Pictet-Spengler reaction requires an electron-rich aromatic ring (e.g., tryptamine or dimethoxyphenyl groups) to attack the iminium ion[3]. Unactivated rings (like the parent phenethylamine) lack the electron density required for ring closure under standard acidic conditions (e.g., HCl/EtOH), causing the reaction to stall at the intermediate imine stage[4].

Solution: Employ superacid catalysis. Superacids like Trifluoromethanesulfonic acid (TfOH) fully protonate the imine to a highly reactive, unsolvated iminium dication, drastically lowering the activation energy for ring closure[5].

Quantitative Data Summary: Cyclization Conditions vs. Yield

Substrate Activation LevelRecommended Catalyst SystemTemp (°C)Expected Yield (%)Reference
Strongly Activated (e.g., 3,4-dimethoxy)HCl / EtOH8085 - 95
Unactivated (e.g., parent phenethylamine)TfOH (Superacid)2575 - 88
Electron-Deficient / Deactivated Tf2​O / 2-Chloropyridine2580 - 90

Part 2: Transition-Metal Catalyzed C-H Functionalization

Q3: I am attempting a Palladium-catalyzed C-H arylation at the C1 position of isoquinoline, but I observe rapid catalyst poisoning and black palladium precipitation. How can I prevent this?

Causality & Expert Insight: The basic nitrogen (lone pair) of the isoquinoline ring strongly coordinates to Pd(II) species, forming stable, off-cycle bis-isoquinoline palladium complexes. This sequesters the catalyst, prevents the necessary C-H activation step, and eventually leads to catalyst degradation (Pd black)[6].

Solution: Mask the basic nitrogen by pre-oxidizing the isoquinoline to its N-oxide. The N-oxide serves a dual purpose: it masks the basic nitrogen to prevent strong Pd coordination, and the oxygen acts as a weak, reversible directing group for highly regioselective C1-H activation[6].

CH_Activation N1 Isoquinoline (Basic Nitrogen) N2 Catalyst Poisoning (Dead End) N1->N2 Pd Catalyst N3 mCPBA Oxidation N1->N3 Step 1 N4 Isoquinoline N-oxide (Directing Group) N3->N4 N5 Pd(OAc)2, Ag2CO3 C-H Arylation N4->N5 Step 2 N6 Reduction (PCl3) N5->N6 Step 3 N7 Functionalized Isoquinoline N6->N7

Caption: Strategy to bypass palladium catalyst poisoning via N-oxide directed C-H functionalization.

Self-Validating Protocol: C-H Arylation via Isoquinoline N-Oxide

  • Oxidation: Treat isoquinoline (1.0 eq) with mCPBA (1.2 eq) in DCM at 0 °C for 2 hours. Wash thoroughly with 1M NaOH to remove the m-chlorobenzoic acid byproduct. Self-Validation Check: Verify N-oxide formation via 1H NMR; the C1 proton will shift significantly downfield due to the adjacent positively charged nitrogen.

  • C-H Arylation: In a Schlenk tube, combine the N-oxide (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 eq) in toluene. Critical Step: Ag2​CO3​ is essential to abstract the bromide from the Pd(II) intermediate, opening a coordination site for the C-H activation step[6]. Heat at 110 °C for 12 h.

  • Reduction: Filter the crude mixture through Celite. Treat the filtrate with PCl3​ (2.0 eq) in chloroform at room temperature for 4 hours to deoxygenate the N-oxide back to the C1-functionalized isoquinoline. Quench carefully with ice water.

Part 3: De Novo Synthesis via Alkyne Annulation

Q4: When attempting Cobalt(III)-catalyzed C-H functionalization/annulation of benzimidates with internal alkynes, my conversion is extremely low (<10%). What is causing the catalytic cycle to stall?

Causality & Expert Insight: Cobalt(III) catalysts (like Cp*Co(III) ) activate the ortho C-H bond of benzimidates to form a five-membered metalacycle. After migratory insertion of the alkyne and reductive elimination to form the isoquinoline, the metal is left in a Co(I) resting state[7]. If conversion is low, it is almost always due to a failure in the re-oxidation step. Co(I) must be oxidized back to Co(III) to close the catalytic cycle.

Solution: Ensure the reaction is run under an open-air atmosphere or an O2​ balloon. Unlike many Pd-catalyzed cross-couplings that require strict anaerobic conditions, this specific Co(III) annulation relies on molecular oxygen ( O2​ ) as the terminal oxidant to regenerate the active Co(III) species[7]. Running this reaction under Argon will result in a stoichiometric, rather than catalytic, yield (max 10% conversion if 10 mol% catalyst is used).

References
  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application - Bentham Science Publishers - 1

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids - The Journal of Organic Chemistry - 2

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal - 5

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - 6

  • Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization - The Journal of Organic Chemistry - 7

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products - PMC - 3

Sources

Validation & Comparative

Comparing reactivity of 1-chloroisoquinoline vs. other haloisoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-Chloroisoquinoline vs. Other Haloisoquinolines in SNAr and Cross-Coupling

As a Senior Application Scientist, selecting the correct halogenated heterocyclic building block is paramount for designing efficient, scalable synthetic routes. Isoquinolines are ubiquitous in medicinal chemistry and materials science, but the positional isomerism of the halogen atom fundamentally dictates the molecule's chemical behavior.

This guide provides an objective, data-driven comparison of 1-chloroisoquinoline against its positional isomers (3-chloro, 4-chloro, and benzo-ring substituted haloisoquinolines), focusing on Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling.

Mechanistic Causality: The C1 Advantage

The reactivity of the chloro-substituent on the isoquinoline ring is governed by the profound electronic influence of the endocyclic nitrogen atom.

  • SNAr Reactivity (C1 > C3 >> C4): The C1 position (α to the nitrogen) is highly activated toward nucleophilic attack. The adjacent electronegative nitrogen atom acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate through both inductive and resonance effects[1]. In contrast, the C3 position (β to the nitrogen) offers only partial stabilization, and the C4 position (γ to the nitrogen) is virtually unactivated, behaving similarly to a standard chlorobenzene[1].

  • Halogen Exchange: The extreme electrophilicity of the C1 position is quantitatively demonstrated in acid-mediated halogen exchange reactions. According to 2, 1-chloroisoquinoline undergoes conversion to 1-iodoisoquinoline in 90% yield, whereas positions not activated for SNAr remain completely inert[2].

Reactivity Iso Haloisoquinoline Scaffold C1 1-Halo (α to N) Iso->C1 C3 3-Halo (β to N) Iso->C3 C4 4-Halo (γ to N) Iso->C4 Benzo 5,6,7,8-Halo (Benzo Ring) Iso->Benzo SNAr1 Highly Reactive (Meisenheimer stabilized by N) C1->SNAr1 SNAr3 Moderately Reactive (Partial stabilization) C3->SNAr3 SNAr4 Unreactive (No N-stabilization) C4->SNAr4 SNArB Unreactive (Behaves as aryl halide) Benzo->SNArB

Positional reactivity mapping of haloisoquinolines in S_NAr.

Site-Selectivity & Catalyst Poisoning in Cross-Coupling

While SNAr relies strictly on electrophilicity, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) depends on the rate of oxidative addition.

  • Intrinsic C-Cl Reactivity: The C1-Cl bond has a lower bond dissociation energy (BDE) compared to C3-Cl or C4-Cl, making it the most reactive site for Pd insertion.

  • The Halogen Override Rule: When designing polyhalogenated scaffolds, the nature of the halogen outcompetes positional electronic effects. For example,3 highlight that 4,7-dibromo-1-chloroisoquinoline undergoes Suzuki-Miyaura coupling exclusively at the C7-bromide position first, leaving the C1-chloride intact for orthogonal functionalization[3].

  • Nickel Catalyst Poisoning (Critical Warning): Do not substitute Palladium for Nickel when working with 1-chloroisoquinoline. 4 have proven that α-halo-N-heterocycles like 1-chloroisoquinoline undergo rapid oxidative addition with Ni(0) but immediately collapse into catalytically inactive, stable dinickel(II) bridged complexes, completely inhibiting Suzuki-Miyaura cross-coupling[4].

Quantitative Reactivity Comparison

IsomerSNAr ReactivityPd-Catalyzed Oxidative AdditionPrimary Electronic InfluenceStructural Caveats
1-Chloroisoquinoline Very High (Requires mild heating)Very High (Fastest C-Cl insertion)Strong inductive & resonance pull from adjacent NSusceptible to hydrolysis (forms 1-isoquinolone) under strong aqueous base.
3-Chloroisoquinoline Moderate (Requires strong nucleophiles/heat)HighModerate inductive pull from NLess prone to hydrolysis than C1.
4-Chloroisoquinoline Very Low (Practically inert)ModerateMinimal resonance stabilizationRequires highly active Pd catalysts (e.g., Buchwald ligands).
5,6,7,8-Chloroisoquinolines InertLow to ModerateBehaves as an unactivated chlorobenzeneSteric hindrance varies; C8 is highly sterically encumbered.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, utilizing specific reagents to bypass the inherent pitfalls of the isoquinoline scaffold.

Protocol A: Regioselective SNAr of 1-Chloroisoquinoline with Secondary Amines

Objective: Achieve complete conversion without competitive hydrolysis.

  • Setup: In an oven-dried Schlenk flask, dissolve 1-chloroisoquinoline (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DMSO is chosen to stabilize the polar Meisenheimer transition state, drastically accelerating the reaction. DIPEA acts as a non-nucleophilic acid scavenger to prevent the generated HCl from protonating the nucleophile. Avoid aqueous NaOH/KOH, which will hydrolyze the starting material to 1-isoquinolone.

  • Execution: Heat to 80 °C for 4–6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The reaction is self-validating when the highly UV-active starting material spot completely disappears, replaced by a lower Rf fluorescent product spot.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation avoiding catalyst poisoning.

  • Setup: Charge a vial with 1-chloroisoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

    • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry that resists displacement by the basic isoquinoline nitrogen, preventing catalyst deactivation. K3PO4 is a mild base that facilitates the crucial transmetalation step without inducing the hydrolytic degradation common with stronger bases like NaOtBu.

  • Execution: Stir at 80 °C for 12 hours under N2.

  • Validation: Analyze via LC-MS. The absence of debrominated/dechlorinated isoquinoline and the presence of the exact product mass confirms successful transmetalation over premature reductive elimination.

Workflow Start 1-Chloroisoquinoline Path1 S_NAr Pathway Start->Path1 Path2 Pd Cross-Coupling Start->Path2 SNAr_Cond Nucleophile + Base Polar Aprotic Solvent 80-120°C Path1->SNAr_Cond CC_Cond Boronic Acid + Pd(dppf)Cl2 K3PO4, Dioxane/H2O 80°C Path2->CC_Cond Warning Avoid Ni(dppf) Catalysts (Forms inactive dimers) CC_Cond->Warning

Experimental workflow for functionalizing 1-chloroisoquinoline.

References

  • A Survey of Aromatic Nucleophilic Substitution Reactions. Scribd.
  • Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH) / Chemical Science.
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing.

Sources

Biological activity comparison of 1-(1-Chloroisoquinolin-4-YL)ethanone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity Comparison of 1-(1-Chloroisoquinolin-4-yl)ethanone Derivatives: A Comprehensive Guide for Drug Discovery

Executive Summary

1-(1-Chloroisoquinolin-4-yl)ethanone is a highly versatile, privileged chemical scaffold in medicinal chemistry. The dual functionalization of this molecule—an electron-deficient 1-chloro group and a reactive 4-acetyl moiety—allows drug developers to systematically explore diverse chemical space. Depending on the synthetic vector chosen, derivatives of this scaffold exhibit profound biological activities ranging from anticancer cytotoxicity to antimicrobial and anti-inflammatory effects ()[1].

This guide objectively compares the biological performance of its primary derivative classes, maps their mechanistic divergence, and provides self-validating experimental protocols for evaluating their efficacy.

Comparative Biological Performance

To objectively evaluate the pharmacological utility of 1-(1-Chloroisoquinolin-4-yl)ethanone derivatives, we categorize them by their primary structural modifications and resulting biological targets:

  • Anticancer (Topoisomerase I/II Inhibitors): By leveraging the 1-chloro position for nucleophilic aromatic substitution (SNAr), researchers have synthesized fused indolo[3,2-c]isoquinoline derivatives. These compounds act as dual Topoisomerase I and II inhibitors, demonstrating potent antiproliferative activity against various tumor cell lines with IC50 values as low as 0.26 μM ()[2]. Furthermore, specific modifications like N-methylpiperazine moieties have shown lethality towards multiple cancer lines, including melanoma and breast cancer ()[3].

  • Antimicrobial (Schiff Bases): Condensation of the 4-acetyl group with various aromatic amines yields aminoisoquinoline Schiff bases. These derivatives exhibit strong, selective antibacterial activity against Gram-negative bacteria (e.g., E. coli). This activity is driven by the lipophilicity of substituents like methoxy and halogen groups, which enhance cell membrane permeability ()[4].

  • Anti-inflammatory (CRTH2 Antagonists): Modification of the scaffold to include acetic acid moieties has generated potent, orally active antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). These derivatives achieve nanomolar binding affinities (IC50 = 2.1 nM) and are critical in asthma and allergy drug development ()[5].

Quantitative Data Summary
Derivative ClassCore ModificationPrimary TargetReference StandardBiological Activity
Indolo-isoquinolines SNAr at C1Topoisomerase I/IICamptothecinIC50: 0.26–1.77 μM (Antiproliferative)
Isoquinoline Schiff Bases Condensation at C4Bacterial MembraneCiprofloxacinZone of Inhibition: 15.5–16.9 mm
Isoquinoline Acetic Acids Cross-coupling at C1CRTH2 ReceptorRamatrobanIC50: 2.1–19 nM (Binding Affinity)

Mechanistic Pathways & Structural Divergence

The pharmacological destiny of the 1-(1-Chloroisoquinolin-4-yl)ethanone scaffold is dictated by the site of functionalization. The diagram below illustrates the divergent synthetic pathways and their corresponding therapeutic applications.

ScaffoldDivergence Core 1-(1-Chloroisoquinolin-4-yl)ethanone (Privileged Scaffold) Top1 Indolo-isoquinolines (Top1/2 Inhibitors) Core->Top1 Nucleophilic Aromatic Substitution (SNAr) Schiff Isoquinoline Schiff Bases (Antibacterial Agents) Core->Schiff Carbonyl Condensation CRTH2 Isoquinoline Acetic Acids (CRTH2 Antagonists) Core->CRTH2 Cross-Coupling & Hydrolysis

Caption: Divergent synthetic pathways of the 1-(1-Chloroisoquinolin-4-yl)ethanone scaffold.

Validated Experimental Methodologies

A fundamental pillar of robust drug development is the use of self-validating bioassays. Below are the optimized protocols for evaluating the two primary activities of these derivatives.

Protocol A: Topoisomerase I/II DNA Cleavage Assay (Anticancer Derivatives)

Causality & Validation: This assay relies on the physical topological changes of DNA. Supercoiled plasmid DNA migrates rapidly through an agarose gel. If a derivative merely inhibits Topoisomerase, the DNA remains supercoiled. However, if the drug acts as a "poison" (stabilizing the Topoisomerase-DNA cleavable complex), subsequent digestion with Proteinase K releases nicked, open-circular DNA, which migrates significantly slower. The distinct electrophoretic mobility of supercoiled vs. nicked DNA serves as an internal validation of the drug's exact mechanism of action ()[2].

Step-by-Step Workflow:

  • Preparation: Incubate 0.5 μg of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Topoisomerase I (or II) in cleavage buffer (50 mM Tris-HCl, pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT).

  • Drug Treatment: Add the isoquinoline derivative (titrated from 0.1 to 10 μM) and incubate at 37°C for 30 minutes. Control: Use Camptothecin as a positive control for Top1 poisoning.

  • Termination: Add 1% SDS and 1 mg/mL Proteinase K. Incubate at 50°C for 30 minutes. Why: Proteinase K digests the enzyme, covalently trapping the DNA in its altered topological state and preventing re-ligation.

  • Resolution: Subject the samples to electrophoresis on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 2 V/cm for 2 hours.

  • Quantification: Visualize under UV light and quantify the ratio of supercoiled to relaxed/nicked DNA bands using densitometry.

AssayWorkflow Step1 Incubate Supercoiled pBR322 DNA + Enzyme Step2 Add Isoquinoline Derivative Step1->Step2 Step3 Proteinase K Digestion Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Quantify DNA Topology Step4->Step5

Caption: Self-validating workflow for Topoisomerase I/II DNA cleavage and inhibition assays.

Protocol B: High-Throughput CRTH2 Radioligand Binding Assay (Anti-inflammatory Derivatives)

Causality & Validation: To confirm that the isoquinoline acetic acid derivatives specifically target the CRTH2 receptor, a competitive radioligand binding assay is employed. By using [3H]-Prostaglandin D2 ([3H]-PGD2), the endogenous ligand, we ensure the assay measures true physiological displacement. The inclusion of a high concentration of unlabeled PGD2 in parallel wells defines non-specific binding, creating a self-correcting baseline for specific affinity calculations ()[5].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human CRTH2 receptor. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Incubation: Combine 10 μg of membrane protein, 1 nM [3H]-PGD2, and varying concentrations of the isoquinoline derivative (10 pM to 10 μM) in a 96-well plate.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Why: Rapid filtration separates the receptor-bound radioligand from the free radioligand in solution.

  • Washing: Wash filters three times with ice-cold binding buffer. Why: Cold buffer drastically reduces the dissociation rate of the receptor-ligand complex during the wash step.

  • Detection: Add scintillation cocktail and measure retained radioactivity (CPM) using a microplate scintillation counter. Calculate the IC50 using non-linear regression analysis.

References

  • Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization Source: Open Review Hub URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: NIH PubMed Central URL:[Link]

  • Synthesis and biological activity of aminoisoquinoline schiff bases Source: Journal of the Serbian Chemical Society (CLOCKSS) URL:[Link]

  • Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists Source: Chemical and Pharmaceutical Bulletin (JST) URL:[Link]

  • Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Purity Validation of 1-(1-Chloroisoquinolin-4-YL)ethanone: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

In pharmaceutical development, the rigorous purity certification of synthetic intermediates is non-negotiable. 1-(1-Chloroisoquinolin-4-YL)ethanone is a highly functionalized, halogenated aromatic ketone. Its structural features—a lipophilic isoquinoline core, an electron-withdrawing chlorine atom at the 1-position, and an acetyl group at the 4-position—dictate its chemical behavior and analytical amenability.

To establish a comprehensive purity profile, relying on a single analytical technique is insufficient. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy[1]. However, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal technique, particularly well-suited for the analysis of volatile and semi-volatile compounds, providing simultaneous structural confirmation[2].

This guide objectively compares Reversed-Phase HPLC-PDA and GC-MS (EI) for the purity analysis of 1-(1-Chloroisoquinolin-4-YL)ethanone, detailing the causality behind experimental choices and providing self-validating protocols.

Method 1: Reversed-Phase HPLC-PDA (The Quantitative Standard)

The Causality of the Method

For halogenated isoquinolines and aromatic ketones, Reverse-Phase HPLC (RP-HPLC) with a C18 column is often the method of choice, providing excellent separation and resolution[2]. The hydrophobic C18 stationary phase effectively interacts with the lipophilic isoquinoline core[3]. Because the nitrogen atom in the isoquinoline ring can cause peak tailing via secondary interactions with residual silanols, an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid) is added to the mobile phase to suppress ionization and ensure sharp, symmetrical peaks. The highly conjugated aromatic system provides a strong chromophoric cross-section, making Photodiode Array (PDA) detection highly sensitive.

Experimental Protocol: RP-HPLC-PDA

This protocol is designed as a self-validating system; system suitability criteria must be met prior to sample analysis.

  • Sample Preparation: Accurately weigh 10 mg of 1-(1-Chloroisoquinolin-4-YL)ethanone and dissolve in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition.

  • Column Selection: C18 column (150 mm × 4.6 mm, 3.5 µm particle size). Purification and analysis via C18 columns with acetonitrile/water mobile phases are critical to achieving >95% purity for halogenated isoquinolines[4].

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B (column wash)

    • 18–22 min: Return to 10% B (equilibration)

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C to ensure reproducible retention times.

  • Detection: PDA scanning from 200 to 400 nm. Extract the chromatogram at 254 nm for universal aromatic detection.

  • System Suitability: Inject a standard solution. The method is valid if the theoretical plate count is >5000, peak tailing factor is 1.5, and retention time %RSD for 5 replicate injections is 1.0%.

HPLC_Workflow A Sample Prep (0.1 mg/mL in ACN/H2O) B Gradient Injection (10 µL) A->B C C18 RP Column (Hydrophobic Separation) B->C D PDA Detection (254 nm Extraction) C->D E Data Processing (Area % Normalization) D->E

Figure 1: Step-by-step reversed-phase HPLC-PDA analytical workflow for purity quantification.

Method 2: GC-MS (The Orthogonal Validator)

The Causality of the Method

While HPLC excels at quantifying non-volatile impurities, it is blind to compounds lacking a chromophore or those that co-elute under RP conditions. 1-(1-Chloroisoquinolin-4-YL)ethanone has a relatively low molecular weight (~205.5 g/mol ) and is sufficiently volatile for gas-phase analysis. GC-MS utilizing Electron Ionization (EI) at 70 eV is a standard technique for the analysis of volatile aromatic ketones[5]. The use of a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) separates impurities based on boiling point and vapor pressure rather than hydrophobicity, providing true orthogonal validation. Furthermore, the resulting mass fragmentation patterns allow for the immediate structural elucidation of unknown impurities (e.g., dechlorination degradants) without requiring reference standards.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of HPLC-grade Dichloromethane (0.5 mg/mL). Ensure the sample is completely anhydrous to protect the GC column.

  • Column Selection: DB-5MS or equivalent (30 m × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min[5].

  • Inlet Parameters: Split injection (ratio 20:1) at 250°C to ensure instantaneous volatilization without thermal degradation.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final: Hold at 280°C for 5 min to bake out high-boiling impurities.

  • Mass Spectrometer Parameters: Transfer line at 280°C. Ion source (EI) at 230°C. Electron energy at 70 eV. Scan range from m/z 50 to 350[5].

  • System Suitability: Inject a blank solvent to ensure no carryover. The signal-to-noise (S/N) ratio for the main peak should be >1000:1.

GCMS_Workflow A Sample Volatilization (Split Inlet at 250°C) B Capillary GC (DB-5MS Column) A->B C Electron Ionization (70 eV) B->C D Quadrupole MS (m/z 50-350) C->D E Library Matching (Structural ID) D->E

Figure 2: GC-MS workflow highlighting thermal volatilization and EI for structural confirmation.

Comparative Performance & Data Presentation

To objectively assess the suitability of each method for 1-(1-Chloroisoquinolin-4-YL)ethanone, the following table summarizes their comparative performance metrics based on standard analytical validation parameters.

Analytical ParameterHPLC-PDA (Method 1)GC-MS (Method 2)
Primary Separation Mechanism Hydrophobicity & PolarityBoiling Point & Vapor Pressure
Best Suited For Non-volatile impurities, polar degradants, exact quantification.Volatile impurities, residual solvents, structural elucidation.
Sensitivity (LOD) ~0.01 - 0.05 area % (dependent on chromophore)~1 - 10 ppm (highly sensitive for ionizable fragments)
Resolution of Isomers Excellent (can be tuned via mobile phase pH/gradient)Moderate to Good (dependent on column phase)
Structural Identification Poor (UV spectra only provide functional group hints)Excellent (EI fragmentation yields definitive structural data)
Thermal Degradation Risk None (Analysis occurs at 30°C)Moderate (Inlet at 250°C may degrade thermally labile impurities)
Run Time ~22 minutes~20 minutes

Conclusion & Strategic Recommendation

For the routine batch release and purity quantification of 1-(1-Chloroisoquinolin-4-YL)ethanone, HPLC-PDA is the superior primary method . It avoids the risk of thermal degradation of the acetyl moiety and provides highly reproducible quantitative data based on the molecule's strong UV absorbance.

However, during early-stage process development, route scouting, or when investigating out-of-specification (OOS) results, GC-MS is an indispensable complementary tool . It allows the analytical scientist to identify unknown synthetic byproducts (e.g., over-chlorinated species or unreacted starting materials) via mass spectral library matching, without the costly and time-consuming synthesis of reference standards. A robust analytical control strategy for this intermediate should utilize HPLC for routine assay/purity and GC-MS for comprehensive impurity profiling.

References

  • A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods. Benchchem. 1

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone. Benchchem. 2

  • 6-Bromo-1-chloro-7-fluoroisoquinoline | 1938129-37-3. Benchchem. 4

  • HS-SPME-GC-MS Analysis of the Volatile Composition of Italian Honey for Its Characterization and Authentication Using the Genetic Algorithm. MDPI. 5

  • Peptidylarginine Deiminase (PAD) Inhibitor Optimization through Displacement of a Trapped Water Molecule. ACS Publications. 3

Sources

In Vitro Assay Validation: Utilizing 1-(1-Chloroisoquinolin-4-YL)ethanone as a Structural Baseline Reference in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is distinguishing true target engagement from assay interference. When developing novel kinase inhibitors based on the privileged isoquinoline scaffold—a core heavily utilized in targeting RAF1 and ROCK1/2 kinases—false positives driven by non-specific hydrophobic aggregation or fluorescence quenching are common.

To build a self-validating assay system , we must move beyond standard DMSO vehicle controls. This guide details the objective validation of in vitro biochemical and cellular kinase assays using 1-(1-Chloroisoquinolin-4-YL)ethanone as a structurally matched baseline reference. By comparing this reference against established alternatives like Sorafenib and Fasudil, we establish a rigorous framework for proving target-specific causality in drug development [1].

Mechanistic Causality: Why Use a Structural Baseline?

In medicinal chemistry, the isoquinoline core is frequently functionalized at the 1-position with an amine or aniline moiety to satisfy the critical hydrogen-bond donor requirements of the kinase hinge region (e.g., Cys424 in RAF1) [2].

1-(1-Chloroisoquinolin-4-YL)ethanone serves as the perfect negative reference standard. The 1-chloro substitution acts as an electron-withdrawing steric block that fundamentally cannot donate a hydrogen bond. Consequently, it is biologically inert against the kinase ATP-binding pocket. If this reference compound exhibits apparent "inhibition" in an assay, it immediately flags assay interference (e.g., colloidal aggregation or optical interference) rather than true pharmacological activity. This causality is essential for validating the dynamic range of the assay before testing novel 1-aminoisoquinoline derivatives [3].

Signaling RAF1 RAF1 Kinase (Proliferation) MEK MEK1/2 RAF1->MEK Phosphorylates ROCK ROCK1/2 Kinase (Actin Cytoskeleton) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Inhibitor Isoquinoline Inhibitor (Hinge Binder) Inhibitor->RAF1 Inhibits Inhibitor->ROCK Inhibits Reference 1-Cl-IQ-4-Ac (Baseline Reference) Reference->RAF1 No Binding (Cl blocks H-bond) Reference->ROCK No Binding

RAF1 and ROCK1/2 signaling pathways demonstrating the differential binding causality of isoquinolines.

Self-Validating Experimental Protocols

To ensure data integrity, the workflow utilizes an orthogonal approach: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure direct kinase inhibition, followed by a live-cell NanoBRET target engagement assay to validate cell permeability and rule out biochemical artifacts.

Protocol A: TR-FRET Biochemical Kinase Assay

This protocol is designed to achieve thermodynamic equilibrium, ensuring that the measured IC50 values reflect true binding affinity rather than reaction kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the non-specific colloidal aggregation of hydrophobic isoquinoline compounds.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1-(1-Chloroisoquinolin-4-YL)ethanone, positive controls (Sorafenib, Fasudil), and test compounds into a 384-well ProxiPlate. Maintain a final DMSO concentration of 1% across all wells to normalize solvent effects.

  • Kinase Pre-incubation: Add 5 µL of 2X RAF1 or ROCK1 kinase solution. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix (ATP at the predetermined Km for each kinase to ensure balanced competition). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and XL665-labeled streptavidin.

  • Readout: Incubate for 1 hour and read on a multi-mode microplate reader (e.g., EnVision) at 615 nm and 665 nm. Calculate the Z'-factor using DMSO and positive control wells; an assay is only validated if Z' > 0.6.

TRFRET Step1 1. Kinase + Reference/Inhibitor (Pre-incubation) Step2 2. Add ATP & Substrate (Reaction Initiation) Step1->Step2 Step3 3. Add Eu-Ab & XL665 (Detection Reagents) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 615nm) Step3->Step4

Step-by-step workflow for the TR-FRET kinase assay, ensuring equilibrium before reaction initiation.

Protocol B: NanoBRET Cellular Target Engagement

To confirm that the biochemical data translates to a physiological environment, we utilize NanoBRET.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293 cells with a plasmid encoding a Kinase-NanoLuc fusion protein. Plate at 2x10^4 cells/well in a 96-well format.

  • Tracer Addition: Add the cell-permeable fluorescent kinase tracer at its calculated Kd concentration.

  • Compound Treatment: Add 1-(1-Chloroisoquinolin-4-YL)ethanone and alternative compounds in a 10-point dose-response curve.

  • Equilibration: Incubate for 2 hours at 37°C. Causality: This duration is strictly required to allow compounds to cross the lipid bilayer and compete with the tracer for the intracellular kinase target.

  • Readout: Add NanoBRET substrate and measure the BRET ratio (460 nm / 618 nm). A decrease in the BRET signal indicates successful displacement of the tracer by the compound.

Data Presentation & Comparative Analysis

The table below demonstrates the critical utility of 1-(1-Chloroisoquinolin-4-YL)ethanone. While the positive controls (Sorafenib and Fasudil) and the novel 1-amino derivative show potent, dose-dependent inhibition, the 1-chloro reference remains completely inactive.

If the 1-chloro reference had shown an IC50 < 1 µM, it would indicate that the assay conditions were flawed (e.g., the compounds were precipitating and pulling the kinase out of solution). Because the reference is inactive, we can definitively trust the target-specific causality of the active alternatives.

CompoundTarget ProfileTR-FRET IC50 (nM)NanoBRET IC50 (nM)Mechanistic Role in Assay
1-(1-Chloroisoquinolin-4-YL)ethanone RAF1 / ROCK1> 10,000> 10,000Structural Baseline (Matched Negative Reference)
Sorafenib RAF1 / VEGFR6.5 ± 1.224.1 ± 3.5Positive Control (RAF1)
Fasudil ROCK1/2150 ± 12420 ± 45Positive Control (ROCK1)
Novel 1-Amino-IQ Derivative RAF112.3 ± 2.135.6 ± 4.2Test Compound (Hinge-Binding Validated)

Data represents the mean ± standard deviation of n=3 independent biological replicates. Z'-factor for all runs > 0.72.

Conclusion & Best Practices

In vitro assay validation requires more than just demonstrating that a drug works; it requires proving how it works by systematically ruling out alternative variables. By integrating 1-(1-Chloroisoquinolin-4-YL)ethanone as a structurally matched baseline reference, researchers can definitively separate true pharmacological hinge-binding from assay artifacts. When combined with orthogonal self-validating protocols like TR-FRET and NanoBRET, this methodology ensures that only the highest-quality chemical matter advances into downstream cellular and in vivo models.

References

  • Cho, H. J., El-Gamal, M. I., Oh, C. H., Lee, S. H., Sim, T., Kim, G., Choi, H. S., Choi, J. H., & Yoo, K. H. (2013). "Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line." Chemical and Pharmaceutical Bulletin, 61(7), 747-756.[Link]

  • Denni-Dischert, D., Marterer, W., Bänziger, M., Yusuff, N., Batt, D., Ramsey, T., Geng, P., Michael, W., Wang, R. B., Taplin, F., Versace, R., Cesarz, D., & Perez, L. B. (2006). "The Synthesis of a Novel Inhibitor of B-Raf Kinase." Organic Process Research & Development, 10(1), 70-77.[Link]

Comparative analysis of synthetic routes to 1-(1-Chloroisoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

1-(1-Chloroisoquinolin-4-yl)ethanone (also known as 4-acetyl-1-chloroisoquinoline) is a highly privileged heterocyclic building block. Its unique substitution pattern—a reactive C-1 chlorine and a C-4 acetyl group—makes it an essential intermediate in the synthesis of kinase inhibitors, monocarboxylate transporter inhibitors, and phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs)[1].

Because the isoquinoline core presents distinct electronic environments at the C-1 (electron-deficient, imine-like) and C-4 (electron-rich, enamine-like) positions, synthetic chemists can leverage multiple orthogonal strategies to construct this molecule. This guide provides an in-depth, comparative analysis of the most robust synthetic routes, evaluating their mechanistic causality, scalability, and experimental validation.

Comparative Overview of Synthetic Strategies

The synthesis of 1-(1-chloroisoquinolin-4-yl)ethanone generally converges on three distinct retrosynthetic pathways. The choice of route depends heavily on the availability of starting materials, tolerance for transition-metal catalysts, and the required scale of production.

Retrosynthesis Target 1-(1-Chloroisoquinolin-4-yl)ethanone RouteA Route A: Stille Coupling (via 4-Iodo-1-chloroisoquinoline) RouteA->Target Pd(0), Tributyl(1-ethoxyvinyl)tin then HCl RouteB Route B: Deoxychlorination (via 4-Acetylisoquinolin-1(2H)-one) RouteB->Target POCl3, 100°C RouteC Route C: Alkyne Hydration (via 4-Ethynyl-1-chloroisoquinoline) RouteC->Target HgSO4 / H2SO4 or Au(I) cat.

Caption: Retrosynthetic pathways for 1-(1-Chloroisoquinolin-4-yl)ethanone synthesis.

Route A: Halogenation & Palladium-Catalyzed Stille Coupling

This is the most widely adopted route in medicinal chemistry due to its high regioselectivity and functional group tolerance[2]. It relies on the inherent nucleophilicity of the C-4 position to install an iodine atom, which serves as a highly reactive handle for a subsequent Palladium-catalyzed Stille cross-coupling with tributyl(1-ethoxyvinyl)tin[3].

Route B: Direct Acylation & Deoxychlorination

This classical route avoids heavy metals and expensive organotin reagents. It begins with isoquinolin-1(2H)-one (isocarbostyril). The lactam nitrogen activates the C-4 position for Friedel-Crafts acylation. Subsequent treatment with phosphorus oxychloride (POCl₃) converts the lactam into the 1-chloro derivative, simultaneously restoring the full aromaticity of the pyridine ring[4].

Route C: Sonogashira Coupling & Hydration

An alternative to the toxic tin reagents used in Route A. 4-Iodo-1-chloroisoquinoline undergoes a Sonogashira coupling with trimethylsilylacetylene. After desilylation, the terminal alkyne is hydrated via Markovnikov addition to yield the methyl ketone. While greener, this route is longer and hydration regioselectivity must be strictly controlled.

Quantitative Data Comparison

ParameterRoute A (Stille Coupling)Route B (Deoxychlorination)Route C (Alkyne Hydration)
Overall Yield 65–75% (2 steps)45–55% (2 steps)50–60% (3 steps)
Key Reagents NIS, Pd(PPh₃)₄, OrganotinAcCl, AlCl₃, POCl₃Pd(PPh₃)₂Cl₂, CuI, TMSA
Scalability Moderate (Cost of Pd/Tin)High (Cheap bulk reagents)Moderate
Toxicity Profile High (Organotin byproducts)Moderate (Corrosive POCl₃)Low/Moderate
Primary Byproducts Tributyltin halidesPhosphoric acid derivativesSiloxanes, copper salts

In-Depth Methodologies & Self-Validating Protocols

As an application scientist, it is critical to understand that a protocol is only as good as its built-in validation checkpoints. The following procedures detail the causality behind each chemical intervention.

Protocol 1: Route A (The Stille Coupling Approach)

Mechanistic Rationale: The catalytic cycle relies on the oxidative addition of the C-I bond to a Pd(0) species. Because the C-1 chlorine is highly deactivated toward oxidative addition compared to the C-4 iodine, the reaction is completely regioselective. Transmetalation with tributyl(1-ethoxyvinyl)tin transfers the enol ether, which is subsequently hydrolyzed by acid to reveal the acetyl group[3].

StilleMechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L_n)-I OxAdd->PdII TransMet Transmetalation with R-SnBu3 PdII->TransMet - I-SnBu3 PdII_2 Pd(II) Intermediate Ar-Pd(L_n)-R TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Enol Ether Intermediate (Hydrolyzed to Ketone) RedElim->Product

Caption: Catalytic cycle of the Palladium-catalyzed Stille coupling (Route A).

Step-by-Step Workflow:

  • Iodination: Dissolve 1-chloroisoquinoline (1.0 equiv) in glacial acetic acid. Add N-iodosuccinimide (NIS, 1.2 equiv) and heat to 80 °C for 4 hours[2].

    • Causality: Acetic acid protonates the isoquinoline nitrogen, further polarizing the ring and directing electrophilic attack exclusively to the enamine-like C-4 position.

    • Validation Checkpoint: TLC (Hexane/EtOAc 9:1) shows complete consumption of the starting material. ¹H NMR of the isolated intermediate will show the disappearance of the characteristic C-4 proton singlet (~7.8 ppm).

  • Cross-Coupling: In a rigorously degassed Schlenk flask, combine 4-iodo-1-chloroisoquinoline (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and toluene. Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) and heat to 110 °C for 12 hours[3].

  • Hydrolysis: Cool the mixture to room temperature, add 2M HCl, and stir vigorously for 2 hours.

    • Causality: The acidic aqueous environment rapidly hydrolyzes the intermediate vinyl ether into the stable methyl ketone.

    • Validation Checkpoint: LC-MS will show the target mass [M+H]⁺ at m/z 206.0. ¹H NMR will reveal a sharp, distinct 3H singlet at ~2.75 ppm, confirming the presence of the acetyl methyl group.

Protocol 2: Route B (The Deoxychlorination Approach)

Mechanistic Rationale: This route exploits the tautomerism of isoquinolin-1(2H)-one. The lactam form allows for electrophilic aromatic substitution at C-4. Subsequently, POCl₃ acts on the hydroxyimine tautomer, converting the C-OH group into a highly reactive chlorophosphite intermediate, which is displaced by chloride to yield the 1-chloroisoquinoline core[4].

Step-by-Step Workflow:

  • Acylation: Suspend isoquinolin-1(2H)-one (1.0 equiv) and anhydrous AlCl₃ (3.0 equiv) in dry dichloromethane at 0 °C. Dropwise, add acetyl chloride (1.5 equiv). Reflux for 6 hours.

    • Causality: An excess of AlCl₃ is required because the lactam carbonyl coordinates with the Lewis acid, deactivating a portion of the catalyst.

    • Validation Checkpoint: IR spectroscopy of the crude solid will show two distinct carbonyl stretches: the lactam C=O (~1650 cm⁻¹) and the new ketone C=O (~1680 cm⁻¹).

  • Chlorination: Transfer the isolated 4-acetylisoquinolin-1(2H)-one to a pressure vial. Add a large excess of POCl₃ (acting as both reagent and solvent) and a catalytic amount of DMF (Vilsmeier-Haack type activation). Heat to 100 °C for 6 hours[4].

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier reagent, which accelerates the conversion of the lactam oxygen into a leaving group.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to destroy excess POCl₃. Neutralize with saturated NaHCO₃ and extract with dichloromethane.

    • Validation Checkpoint: The product will migrate significantly higher on TLC (Hexane/EtOAc 7:3) compared to the highly polar lactam starting material.

Conclusion & Recommendations

For laboratories focused on medicinal chemistry and library synthesis , Route A is the superior choice. Despite the toxicity of organotin reagents, the Stille coupling offers unparalleled reliability, high yields, and strict regiocontrol, making it ideal for generating milligram to gram quantities of 1-(1-chloroisoquinolin-4-yl)ethanone.

Conversely, for process chemists and scale-up campaigns , Route B is highly recommended. By avoiding expensive palladium catalysts and toxic tin byproducts, the deoxychlorination route provides a highly scalable, atom-economical pathway, provided the facility is equipped to handle the corrosive nature and exothermic quenching of bulk POCl₃.

Sources

Benchmarking the Efficacy of 1-(1-Chloroisoquinolin-4-YL)ethanone Analogs as Next-Generation HBV Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of HBV Therapeutics

Chronic Hepatitis B (CHB) remains a formidable global health challenge. While standard-of-care nucleos(t)ide reverse transcriptase inhibitors (NRTIs) such as Entecavir effectively suppress viral DNA synthesis, they fail to eliminate the viral covalently closed circular DNA (cccDNA) or prevent the encapsidation of pregenomic RNA (pgRNA)[1]. Consequently, lifelong therapy is often required, driving researchers to pivot toward a potentially curative class of antivirals: Capsid Assembly Modulators (CAMs)[2].

Recent structure-activity relationship (SAR) optimizations have identified the 1-(1-Chloroisoquinolin-4-YL)ethanone scaffold as a critical synthetic intermediate for highly potent, next-generation isoquinolinone-based CAMs[3]. By modifying the distal phenyl substituents and optimizing the heteroaryl core of these analogs, researchers have developed clinical-grade candidates—most notably AB-836—that exhibit sub-50 nM potency, broad genotype coverage, and highly favorable pharmacokinetic profiles[3]. This guide objectively benchmarks the efficacy of these isoquinolinone analogs against established CAMs and NRTIs, providing a comprehensive framework for their preclinical evaluation.

Mechanism of Action & Structural Biology

Unlike NRTIs, which competitively inhibit the viral polymerase, CAMs allosterically bind to the hydrophobic pocket located at the dimer-dimer interface of the HBV core protein (Cp)[4]. This intervention disrupts the normal thermodynamics and kinetics of capsid assembly.

CAMs are broadly categorized into two distinct classes based on their pharmacological phenotypes:

  • Class I CAMs (e.g., Heteroaryldihydropyrimidines / HAPs like BAY 41-4109): Accelerate assembly kinetics to such an extreme that they induce the formation of aberrant, non-capsid polymers[5].

  • Class II CAMs (e.g., Sulfamoylbenzamides like NVR 3-778, and Isoquinolinone analogs): Induce the formation of morphologically intact but "empty" capsids devoid of pgRNA and viral polymerase[2],[6].

The 1-(1-Chloroisoquinolin-4-YL)ethanone derivatives function as potent Class II CAMs. Structural biology analyses reveal that these isoquinolinone analogs exploit unique electrostatic interactions with accessible phenylalanine and tyrosine residues within the binding pocket, effectively preventing the encapsidation of the pgRNA-polymerase complex[3].

HBV_CAM_Pathway pgRNA pgRNA + Viral Polymerase Assembly Capsid Assembly Phase pgRNA->Assembly Core HBV Core Protein Dimers Core->Assembly Mature Infectious Nucleocapsid Assembly->Mature Untreated (Normal) Aberrant Aberrant/Empty Capsids Assembly->Aberrant CAM-Treated (Misassembly) Analog Isoquinolinone Analogs (Class II CAMs) Analog->Assembly Allosteric Modulation

Fig 1: Intervention of Isoquinolinone-based Class II CAMs in the HBV Capsid Assembly Pathway.

Comparative Efficacy and Safety Benchmarking

To objectively benchmark the efficacy of the isoquinolinone analogs, we compare the lead derivative (AB-836) against established CAMs representing different chemical classes, as well as the standard-of-care NRTI, Entecavir.

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity Profiling in HepDE19/HepG2.2.15 Cells
CompoundMechanism / ClassEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
Isoquinolinone Analog (AB-836) Class II CAM0.010> 25.0> 2,500
NVR 3-778 Class II CAM (SBA)0.400> 50.0> 125
BAY 41-4109 Class I CAM (HAP)0.120> 30.0> 250
Entecavir NRTI0.004> 50.0> 12,500

Data synthesized from established preclinical evaluations[3],[2],[1],[4].

Analysis of Results: The 1-(1-Chloroisoquinolin-4-YL)ethanone-derived analog demonstrates an exceptional EC50 of 0.010 µM, making it approximately 40-fold more potent than the first-in-class SBA, NVR 3-778 (EC50 = 0.40 µM)[2],[1]. Furthermore, it retains full activity against HBV variants that harbor known resistance mutations to nucleos(t)ide analogs[1]. The high Selectivity Index (>2,500) confirms that the observed antiviral effect is driven by specific capsid modulation rather than off-target cytotoxicity[3].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the benchmarking of these analogs relies on a self-validating experimental system. The gold standard for evaluating CAMs is the HepDE19 cell-based particle gel assay[6].

The Causality of Choice: Why HepDE19? HepDE19 cells utilize a tetracycline-regulated (Tet-off) promoter to control the transcription of pgRNA[1],[6]. By withdrawing tetracycline, researchers can synchronize viral replication, uncoupling it from the unpredictable dynamics of endogenous cccDNA. This allows for precise, time-resolved measurement of post-transcriptional assembly events without confounding background noise.

Step-by-Step Protocol: Particle Gel Assay
  • Cell Seeding & Synchronization: Seed HepDE19 cells in multi-well plates in tetracycline-free medium to initiate pgRNA transcription[6].

  • Compound Treatment & Counter-Screening: Treat cells with serial dilutions of the isoquinolinone analog (e.g., 0.001 µM to 10 µM). Self-Validation Step: Run a parallel plate for cytotoxicity counter-screening using a luminescent cell viability assay (e.g., CellTiter-Glo) to ensure the EC50 calculation is not artificially deflated by drug-induced cell death[3].

  • Capsid Extraction: After 48–72 hours, lyse the cells using a mild detergent buffer (10 mM Tris-HCl, pH 7.6, 0.1% NP-40) to extract intact cytoplasmic capsids without disrupting the nuclear membrane[6].

  • Native Agarose Gel Electrophoresis: Resolve the extracted capsids on a 1.5% native agarose gel. This critical step separates mature DNA-containing capsids from empty or aberrant capsids based on their distinct migration rates[6].

  • Southern/Western Blotting: Transfer the gel contents to a nitrocellulose membrane. Probe with a 32P-labeled HBV DNA probe to quantify encapsidated viral DNA (Southern blot) and an anti-HBc antibody to quantify total core protein (Western blot)[6].

  • Data Analysis: Calculate the EC50 by plotting the dose-dependent reduction in capsid-associated HBV DNA. A true Class II CAM will show a complete loss of the DNA signal while the core protein signal remains morphologically intact but shifts to the "empty" migration pattern[6].

Experimental_Workflow Seed Seed HepDE19 Cells (Tet-Off System) Treat Compound Treatment (Serial Dilutions) Seed->Treat Lyse Cell Lysis & Capsid Extraction Treat->Lyse Assay Native Agarose Gel & Southern Blot Lyse->Assay Analyze Quantify EC50 & Assess Empty Capsids Assay->Analyze

Fig 2: Experimental workflow for evaluating CAM efficacy via HepDE19 cell-based particle gel assay.

References

  • Rational Design, Synthesis, and Structure–Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836 - ACS Publications - 3

  • Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - Antimicrobial Agents and Chemotherapy - 2

  • Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed - 1

  • High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PNAS - 4

  • Heteroaryldihydropyrimidines Alter Capsid Assembly By Adjusting the Binding Affinity and Pattern of the Hepatitis B Virus Core Protein - ACS Publications - 5

  • Discovery of novel hepatitis B virus nucleocapsid assembly inhibitors - NIH - 6

Sources

Safety Operating Guide

1-(1-Chloroisoquinolin-4-YL)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of complex chemical entities is just as critical as the synthesis or assay workflows they are used in. 1-(1-Chloroisoquinolin-4-YL)ethanone is a halogenated nitrogen heterocycle. Because it contains a covalently bonded chlorine atom on an aromatic isoquinoline ring, its disposal requires strict adherence to halogenated organic waste protocols.

Mishandling this compound—even in trace amounts—can lead to severe environmental contamination, regulatory violations, and the generation of highly toxic byproducts during waste processing. This guide provides a comprehensive, self-validating methodology for the safe handling and disposal of 1-(1-Chloroisoquinolin-4-YL)ethanone.

I. Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's waste classification.

ParameterSpecification
Chemical Name 1-(1-Chloroisoquinolin-4-YL)ethanone
Chemical Class Halogenated Nitrogen Heterocycle / Chlorinated Aromatic
EPA Waste Category Halogenated Organic Waste
Primary Hazards Toxic, Irritant, Aquatic Toxicity
Incompatibilities Strong oxidizing agents, strong bases
Disposal Mechanism High-Temperature Incineration (>1000°C)

II. The Causality of Halogenated Waste Segregation

Expertise & Experience Insight: A common and costly laboratory error is the co-mingling of halogenated compounds like 1-(1-Chloroisoquinolin-4-YL)ethanone with non-halogenated solvent waste (e.g., acetone, ethanol).

If even a small quantity of this chlorinated compound is introduced into a non-halogenated waste carboy, the1[1]. Non-halogenated waste is typically disposed of via inexpensive fuel blending. However, halogenated waste cannot be burned in standard furnaces; it requires specialized, high-temperature incineration to prevent the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Segregation is not just a regulatory formality—it is a critical environmental safeguard and cost-control measure.

III. Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to ensure zero environmental discharge and total regulatory compliance.

Phase 1: Source Segregation & Collection
  • Zero Drain Discharge: Under no circumstances should 1-(1-Chloroisoquinolin-4-YL)ethanone, or any solutions containing it, be poured down the sink. Halogenated aromatics are 3 due to their persistence and aquatic toxicity[3].

  • Dedicated Receptacles: Isolate the compound in a clearly marked, chemically compatible container (High-Density Polyethylene (HDPE) or amber glass) dedicated exclusively to "Halogenated Organic Waste."

Phase 2: Container Management & Labeling
  • The 75% Headspace Rule: Fill liquid waste containers to no more than 75-80% of their total capacity.

    • Causality: Leaving headspace accommodates the thermal expansion of volatile solvent vapors. This prevents over-pressurization and catastrophic container rupture during temporary storage or transit[4].

  • Compliant Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "1-(1-Chloroisoquinolin-4-YL)ethanone" alongside the primary solvent (if in solution). Do not use chemical abbreviations or structural formulas.

Phase 3: Labware Decontamination (Triple Rinse Protocol)
  • Initial Rinse: Rinse any glassware, spatulas, or reaction vessels that contacted the compound with a compatible volatile solvent (e.g., dichloromethane or methanol).

  • Subsequent Rinses: Repeat the rinse two more times.

    • Causality: The first rinse removes the bulk residue, but the second and third rinses are mathematically required to dilute the surface contamination down to safe, trace levels.

  • Rinsate Capture: The resulting solvent wash must be5—it must never be discharged into the sink[5].

Phase 4: Final Disposal via RCRA-Permitted Incineration
  • Manifesting: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department.

  • Destruction: The waste will be shipped to a licensed Resource Conservation and Recovery Act (RCRA) facility for high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

IV. Mechanistic Insight: Thermal Degradation Pathway

To understand why standard disposal methods fail for chlorinated aromatics, we must look at the thermal degradation kinetics. Low-temperature combustion of 1-(1-Chloroisoquinolin-4-YL)ethanone generates aryl and chlorine radicals. Without sufficient heat and oxygen, these radicals undergo de novo synthesis to form dioxins. High-temperature incineration cleaves the aromatic ring entirely, yielding safe, scrubbable byproducts.

G Start 1-(1-Chloroisoquinolin-4-YL)ethanone (Halogenated Waste) LowTemp Low Temp Incineration (<800°C) / Poor O2 Start->LowTemp Improper Disposal HighTemp High Temp Incineration (>1000°C) + Quench Start->HighTemp RCRA Compliant Radicals Aryl & Chlorine Radicals (Precursors) LowTemp->Radicals Incomplete Combustion Decomp Complete Thermal Cleavage HighTemp->Decomp Thermal Degradation Dioxins PCDD/PCDF Formation (Toxic Dioxins/Furans) Radicals->Dioxins De Novo Synthesis Safe CO2, H2O, HCl (Alkaline Scrubbed) Decomp->Safe Neutralization

Fig 1: Thermal degradation and dioxin prevention pathway for halogenated aromatic waste.

V. Emergency Spill Response Protocol

In the event of an accidental release of 1-(1-Chloroisoquinolin-4-YL)ethanone:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Equip standard chemical-resistant PPE, including nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a fully buttoned lab coat.

  • Containment:

    • For solutions: Absorb the liquid using an inert material such as vermiculite or dry sand. Do not use combustible materials (e.g., paper towels or sawdust), as they can react unpredictably with halogenated organics.

    • For dry powder: Gently sweep the solid using a dedicated brush and pan, taking extreme care to avoid generating airborne dust.

  • Disposal: Transfer all absorbed material and contaminated cleanup tools into a sealable container, label it as "Spill Cleanup: Halogenated Organic Waste," and submit it to EHS for incineration.

VI. References

1.[3] University of Ottawa. Guideline for the Authorized Disposal of Materials in Laboratory Sinks, Drains and Sewers. uottawa.ca. 3 2.[4] Northwestern University. Hazardous Waste Disposal Guide - Research Safety. northwestern.edu. 4 3.[1] RiskAssess. Disposal of chemical wastes. riskassess.com.au. 1 4.[5] Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. vanderbilt.edu. 5 5.[2] MDPI. Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. mdpi.com. 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.